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  • Product: 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole
  • CAS: 1537445-10-5

Core Science & Biosynthesis

Foundational

1H NMR and 13C NMR chemical shifts of 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole

Comprehensive Spectroscopic Elucidation of 4-Bromo-3-(1-methylcyclopropyl)-1H-pyrazole: A Guide to 1 H and 13 C NMR Chemical Shifts Executive Summary In contemporary medicinal chemistry and agrochemical development, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Spectroscopic Elucidation of 4-Bromo-3-(1-methylcyclopropyl)-1H-pyrazole: A Guide to 1 H and 13 C NMR Chemical Shifts

Executive Summary

In contemporary medicinal chemistry and agrochemical development, the functionalization of pyrazole cores is a cornerstone strategy for modulating target affinity and pharmacokinetic profiles. The compound 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole represents an advanced heterocyclic building block. The 1-methylcyclopropyl moiety imparts significant conformational rigidity and metabolic resistance compared to linear alkyl chains, while the C-4 bromine serves as an orthogonal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

This whitepaper provides an in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. By dissecting the causality behind the observed spectral phenomena—such as diamagnetic anisotropy, the heavy atom effect, and annular tautomerism—this guide equips researchers with a robust framework for structural validation.

Structural Dynamics: Annular Tautomerism in Solution

Before analyzing the chemical shifts, one must account for the dynamic behavior of 1H-pyrazoles in solution. Unsubstituted and asymmetrically substituted pyrazoles undergo rapid prototropic exchange between the N-1 and N-2 atoms, known as annular tautomerism.

For 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole, this means the molecule rapidly interconverts between the 3-substituted and 5-substituted tautomeric forms at room temperature. In weakly polar solvents like CDCl 3​ , this exchange is often fast on the NMR timescale, leading to an averaging of the C-3 and C-5 signals, or significant line broadening. However, steric bulk from the 1-methylcyclopropyl group often biases the thermodynamic equilibrium toward the 3-substituted tautomer to minimize steric clashes with the N-H proton [1].

Causal Analysis of NMR Chemical Shifts

The "Heavy Atom Effect" on the Pyrazole Core

The most striking feature in the 13 C NMR spectrum of this compound is the chemical shift of the C-4 carbon. While a typical aromatic or heteroaromatic C-H carbon resonates between 105–135 ppm, the substitution of hydrogen for bromine at C-4 induces a profound upfield shift to approximately 93.5 - 95.0 ppm .

This is driven by the Heavy Atom Effect (HAE) , specifically the spin-orbit coupling induced by the large, polarizable electron cloud of the bromine atom. The halogen's electrons create a localized diamagnetic shielding environment that strongly opposes the applied magnetic field, overriding the expected deshielding from bromine's electronegativity [2].

Diamagnetic Anisotropy of the Cyclopropyl Ring

The 1-methylcyclopropyl group exhibits highly characteristic 1 H NMR signals. The protons on the cyclopropane ring (CH 2​ groups) appear unusually upfield, typically between 0.85 and 1.10 ppm .

This causality is rooted in the diamagnetic anisotropy of the highly strained C-C bonds in the three-membered ring. The σ -electrons in the cyclopropane ring (often described as "bent bonds" or Walsh orbitals) circulate in the applied magnetic field, generating an induced local magnetic field. Protons situated on the periphery of this ring lie in the shielding cone of this induced field, resulting in a pronounced upfield shift compared to standard aliphatic alkanes [3].

Quantitative Data Summaries

The following tables summarize the expected 1 H and 13 C NMR chemical shifts acquired in CDCl 3​ at 298 K.

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentCausal Explanation
10.50 - 11.20 Broad singlet (br s)1HN-H (Pyrazole)Highly deshielded by electronegative nitrogen; broadened by quadrupolar relaxation of 14 N and prototropic exchange.
7.45 - 7.55 Singlet (s)1HC-H (Pyrazole H-5)Deshielded by the heteroaromatic ring current and adjacent nitrogen atom.
1.40 - 1.50 Singlet (s)3H-CH 3​ (Methyl)Standard aliphatic shift, slightly deshielded by proximity to the pyrazole core.
0.85 - 1.10 Multiplet (m)4H-CH 2​
  • (Cyclopropyl)
Shielded by the diamagnetic anisotropy of the cyclopropane Walsh orbitals.
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)TypeAssignmentCausal Explanation
148.0 - 152.0 Quaternary (C)Pyrazole C-3 Deshielded by direct attachment to the electronegative N-2 and the alkyl substituent.
131.0 - 134.0 Methine (CH)Pyrazole C-5 Typical heteroaromatic carbon shift.
93.5 - 95.0 Quaternary (C)Pyrazole C-4 (C-Br)Profoundly shielded by the spin-orbit coupling (Heavy Atom Effect) of Bromine.
22.0 - 24.0 Primary (CH 3​ )-C H 3​ (Methyl)Standard aliphatic methyl carbon.
18.5 - 20.5 Quaternary (C)Cyclopropyl C-1' Shielded by ring strain, but deshielded relative to CH 2​ due to pyrazole attachment.
13.0 - 15.0 Secondary (CH 2​ )Cyclopropyl -C H 2​ -Highly shielded due to cyclopropane ring strain and hyperconjugation.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility in structural elucidation, the following self-validating NMR acquisition protocol must be strictly adhered to. This workflow minimizes artifacts and ensures quantitative reliability.

Step 1: Sample Preparation & Degassing

  • Dissolve exactly 15.0 mg of 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ 0.00 ppm).

  • Causality for Degassing: Purge the NMR tube with a gentle stream of Argon gas for 2 minutes. Dissolved paramagnetic oxygen accelerates spin-lattice relaxation ( T1​ ) and broadens spectral lines. Degassing ensures maximum resolution of the cyclopropyl multiplets.

Step 2: Magnet Tuning & Shimming

  • Insert the sample into the magnet (e.g., 400 MHz spectrometer) and allow 5 minutes for thermal equilibration at 298 K.

  • Perform automated tuning and matching (ATM) for both 1 H and 13 C channels.

  • Execute 3D gradient shimming (Z-axis) to achieve a lock signal variation of <1% and a TMS line width at half-height of 0.5 Hz.

Step 3: Parameter Optimization & Acquisition

  • 1 H NMR: Acquire 16 scans using a 30° excitation pulse. Set the relaxation delay ( D1​ ) to 10 seconds .

    • Self-Validation Check: A 10s D1​ ensures >5×T1​ for all protons, guaranteeing that the integration ratio of the methyl group (3H) to the pyrazole H-5 (1H) is exactly 3.00. Any deviation indicates an impurity or an incomplete relaxation artifact.

  • 13 C NMR: Acquire 512–1024 scans using a WALTZ-16 1 H-decoupling sequence. Set D1​ to 2 seconds .

Step 4: Data Processing

  • Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transformation to optimize the signal-to-noise ratio without sacrificing resolution.

  • Perform manual zero-order and first-order phase correction, followed by a polynomial baseline correction to ensure accurate integration values.

Visualizing the Analytical Workflow

The following diagram illustrates the logical progression of the self-validating NMR workflow, emphasizing the critical transition from physical preparation to data elucidation.

NMR_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Validation & Elucidation A Dissolution (CDCl3 + 0.03% TMS) B Degassing (Argon Purge) A->B C 1H NMR (400 MHz, 16 Scans) B->C Transfer to Magnet D 13C NMR (100 MHz, 512 Scans) B->D E Phase & Baseline Correction C->E D->E F Signal Assignment & Integration E->F Spectral Analysis

Fig 1. Self-validating NMR workflow for structural elucidation.

References

  • Structure and tautomerism of 4-bromo substituted 1H-pyrazoles Source: Tetrahedron / ResearchGate URL:[Link][1]

  • Substituent Effects on the 1 H and 13 C NMR Spectra of Cyclopropyl Derivatives Source: Bulletin of the Chemical Society of Japan (Oxford University Press) URL:[Link][2]

Sources

Exploratory

Physical and chemical properties of 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole

An In-Depth Technical Guide to 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole This document provides a comprehensive technical overview of 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole, a specialized heterocyclic building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole

This document provides a comprehensive technical overview of 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole, a specialized heterocyclic building block of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. Given its status as a niche reagent, this guide synthesizes direct data with well-established principles of pyrazole chemistry and information from close structural analogs to provide a holistic and practical understanding of its properties and applications.

Introduction: The Strategic Value of Substituted Pyrazoles

The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous FDA-approved pharmaceuticals, including celecoxib (an anti-inflammatory agent) and sildenafil (for erectile dysfunction).[1][2] Its metabolic stability and capacity for hydrogen bonding make it a desirable motif in drug design.[1] The strategic functionalization of the pyrazole ring dramatically expands its utility.

Specifically, the introduction of a halogen, such as bromine, at the C4 position creates a versatile "synthetic handle."[1] This carbon-bromine bond is amenable to a wide array of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[3][4] Furthermore, the incorporation of sterically unique and metabolically robust groups, such as the 1-methylcyclopropyl moiety, is a recognized strategy in medicinal chemistry to enhance compound properties like potency and metabolic stability. This guide focuses on the convergence of these features in the title compound, 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole.

Compound Identification and Core Physicochemical Properties

Precise identification is critical for any chemical entity. The key identifiers and predicted physicochemical properties for 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole are summarized below.

Table 1: Compound Identification

Identifier Value
IUPAC Name 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole
CAS Number 1537445-10-5[5]
Molecular Formula C₇H₉BrN₂[5]
Molecular Weight 201.06 g/mol [5]
Canonical SMILES CC1(CC1)C2=C(C=NN2)Br

Table 2: Predicted and Analog-Derived Physicochemical Properties

Property Predicted/Estimated Value Rationale/Note
Physical State Crystalline solid or oil Based on similar substituted pyrazoles.[4][6]
Melting Point Not experimentally determined Expected to be higher than non-brominated analogs.
Boiling Point >200 °C (at 760 mmHg) Extrapolated from analogs like 4-bromo-1-methyl-1H-pyrazole (185-188 °C).[7]
Solubility Soluble in organic solvents (DCM, Ethyl Acetate, DMF); limited solubility in water. The hydrophobic cyclopropyl and bromo substituents decrease water solubility.[8]
pKa ~11-12 The pyrazole N-H proton is weakly acidic.[9]

| LogP | ~2.0 - 2.5 | Calculated based on structural fragments. |

Spectroscopic Characterization Profile

While a dedicated spectrum for this specific CAS number is not publicly available, a detailed prediction of its key spectroscopic features can be made based on foundational chemical principles and data from analogs.[3][10]

¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz):

  • N-H Proton: A very broad singlet (br s) appearing significantly downfield, typically >10 ppm, due to its acidic nature and potential for hydrogen bonding.

  • Pyrazole C5-H: A singlet (s) expected around δ 7.5-7.8 ppm. The C5 proton is the sole proton directly on the aromatic ring.

  • Methyl Group (CH₃): A singlet (s) expected around δ 1.2-1.5 ppm.

  • Cyclopropyl Protons (CH₂): Two multiplets (m) expected in the upfield region, likely between δ 0.5-1.0 ppm, representing the diastereotopic methylene protons of the cyclopropyl ring.

¹³C NMR Spectroscopy (Predicted, CDCl₃, 101 MHz):

  • C3 (ipso-cyclopropyl): Expected around δ 145-150 ppm.

  • C5: Expected around δ 130-135 ppm.

  • C4 (ipso-bromo): A key signal, expected to be significantly shielded by bromine, appearing around δ 90-95 ppm.

  • C-ipso (cyclopropyl): The quaternary carbon of the cyclopropyl ring, expected around δ 15-20 ppm.

  • CH₃ (methyl): Expected around δ 20-25 ppm.

  • CH₂ (cyclopropyl): Expected around δ 10-15 ppm.

Mass Spectrometry (MS):

  • The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom, with two peaks of nearly equal intensity at m/z 200 and 202.

  • Common fragmentation patterns would involve the loss of Br (m/z ~121) and fragmentation of the cyclopropyl ring.

Synthesis and Chemical Reactivity

The true value of 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole lies in its role as a synthetic intermediate. Understanding its synthesis and subsequent reactivity is paramount for its effective use.

Proposed Retrosynthetic Pathway

A logical retrosynthetic analysis suggests a straightforward synthetic plan involving the formation of the pyrazole ring followed by selective bromination.

G target 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole precursor1 3-(1-methylcyclopropyl)-1H-pyrazole target->precursor1 C4-Bromination precursor2 1-(1-methylcyclopropyl)butane-1,3-dione precursor1->precursor2 Knorr Pyrazole Synthesis reagent1 NBS or Br₂ precursor3 Hydrazine (N₂H₄)

Caption: Retrosynthesis of the target molecule.

Forward Synthesis Protocol (Exemplary)

Step 1: Synthesis of 3-(1-methylcyclopropyl)-1H-pyrazole via Knorr Cyclocondensation. This reaction is a robust method for forming the pyrazole core.[1]

  • Reagents: 1-(1-methylcyclopropyl)butane-1,3-dione and hydrazine hydrate.

  • Procedure: To a solution of the diketone in ethanol, add one equivalent of hydrazine hydrate dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Purify the residue via column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the pyrazole precursor.

Step 2: Electrophilic Bromination at C4. The C4 position of the pyrazole ring is electron-rich and thus the most reactive site for electrophilic aromatic substitution.[1][9]

  • Reagents: 3-(1-methylcyclopropyl)-1H-pyrazole and N-Bromosuccinimide (NBS).

  • Procedure: Dissolve the pyrazole precursor in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

  • Add one equivalent of NBS portion-wise at room temperature.

  • Stir the reaction for 1-3 hours until TLC analysis shows complete consumption of the starting material.

  • Quench the reaction with aqueous sodium thiosulfate solution and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify by column chromatography to afford the final product, 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole.

Key Chemical Transformations

The C4-bromo substituent is the primary site of reactivity, enabling a host of valuable cross-coupling reactions.

G center_node 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole suzuki Aryl/Vinyl Boronic Acid (Suzuki Coupling) center_node->suzuki Pd(0), Base heck Alkene (Heck Coupling) center_node->heck Pd(0), Base sonogashira Terminal Alkyne (Sonogashira Coupling) center_node->sonogashira Pd(0), Cu(I), Base buchwald Amine/Alcohol (Buchwald-Hartwig) center_node->buchwald Pd(0), Ligand, Base product_suzuki 4-Aryl/Vinyl-pyrazole Derivative suzuki->product_suzuki product_heck 4-Vinyl-pyrazole Derivative heck->product_heck product_sonogashira 4-Alkynyl-pyrazole Derivative sonogashira->product_sonogashira product_buchwald 4-Amino/Alkoxy-pyrazole Derivative buchwald->product_buchwald

Caption: Major cross-coupling reactions utilizing the C4-bromo group.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a detailed, self-validating protocol for a representative Suzuki coupling, a cornerstone of modern C-C bond formation.[3]

Objective: To synthesize 4-(4-methoxyphenyl)-3-(1-methylcyclopropyl)-1H-pyrazole.

Table 3: Reagents and Stoichiometry

Reagent M.W. ( g/mol ) Amount Moles Equivalents
4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole 201.06 201 mg 1.0 1.0
4-Methoxyphenylboronic acid 151.96 182 mg 1.2 1.2
Pd(PPh₃)₄ 1155.56 58 mg 0.05 0.05
Sodium Carbonate (Na₂CO₃) 105.99 318 mg 3.0 3.0
1,4-Dioxane - 8 mL - -

| Water | - | 2 mL | - | - |

Step-by-Step Methodology:

  • Vessel Preparation: Add 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole, 4-methoxyphenylboronic acid, and sodium carbonate to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0).

  • Solvent Addition: Add the degassed solvents (1,4-dioxane and water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 6-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the starting bromide.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 10% to 40% ethyl acetate in hexanes) to isolate the pure product.

Rationale for Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust, commercially available Pd(0) source suitable for a wide range of Suzuki couplings.

  • Base: Sodium carbonate is an effective inorganic base that is strong enough to facilitate transmetalation without degrading sensitive functional groups.

  • Solvent System: The dioxane/water mixture is a common choice that effectively dissolves both the organic and inorganic reagents, facilitating the reaction.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, hazard information can be inferred from structurally related brominated heterocyclic compounds.[6][11][12][13]

  • Hazard Classifications (Anticipated):

    • Acute Toxicity, Oral (Harmful if swallowed)[11][14]

    • Skin Irritation (Causes skin irritation)[11][13]

    • Eye Irritation (Causes serious eye irritation)[11][13]

    • Specific Target Organ Toxicity — Single Exposure (May cause respiratory irritation)[14]

  • Handling Precautions:

    • Work in a well-ventilated fume hood.[6][12]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[12]

    • Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[12][15]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12]

Conclusion

4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole emerges as a highly valuable and strategically designed building block for chemical synthesis. Its structure combines the proven synthetic versatility of a C4-brominated pyrazole with a medicinally relevant 1-methylcyclopropyl group. The predictable reactivity of its C-Br bond in cross-coupling reactions allows for the systematic and efficient construction of diverse and complex molecular libraries, making it an essential tool for researchers and scientists dedicated to the discovery and development of novel therapeutics.

References

  • Benchchem. 4-Bromo-1-cyclopropyl-3-methylpyrazole | 1563530-25-5. 1

  • NextSDS. 4-bromo-1-cyclopropyl-3-methyl-1H-pyrazole — Chemical Substance Information. 11

  • ChemicalBook. 4-Bromo-3-methyl-1-(cyclopropyl)-1H-pyrazole(1563530-25-5) 1 H NMR.

  • Thermo Fisher Scientific. SAFETY DATA SHEET: 4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde. 16

  • PubChem. 4-bromo-5-cyclopropyl-1H-pyrazole.

  • ResearchGate. (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.

  • PubChem. 4-Bromopyrazole.

  • CymitQuimica. CAS 69464-98-8: 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine.

  • Sigma-Aldrich. 4-Bromo-1-methyl-1H-pyrazole 97.

  • ChemicalBook. 4-Bromopyrazole - Safety Data Sheet.

  • Thermo Fisher Scientific. SAFETY DATA SHEET: 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole. 17

  • ChemicalBook. Pyrazole - Properties, Synthesis, Reactions etc.

  • AccelaChem. 1537445-10-5,4-Bromo-3-(1-methylcyclopropyl)-1H-pyrazole.

  • us-webit-s.shop. 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid 1g.

  • MDPI. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.

  • MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.

  • PHAIDRA. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.

  • UC Irvine, Department of Chemistry. Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes.

  • National Institutes of Health. Pyrazole: an emerging privileged scaffold in drug discovery.

Sources

Foundational

Structural and Crystallographic Profiling of 4-Bromo-3-(1-methylcyclopropyl)-1H-pyrazole in Fragment-Based Drug Discovery

Target Audience: Structural Biologists, Medicinal Chemists, and X-ray Crystallographers Document Type: Technical Whitepaper & Methodological Guide Executive Summary In early-stage drug development, Fragment-Based Drug Di...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and X-ray Crystallographers Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In early-stage drug development, Fragment-Based Drug Discovery (FBDD) relies on low-molecular-weight compounds to probe protein binding pockets with high ligand efficiency. 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole (CAS: 1537445-10-5) has emerged as a highly versatile building block, particularly in the design of kinase inhibitors. This whitepaper provides an in-depth technical guide on the crystallographic behavior of this fragment, detailing its structural rationale, predictive X-ray diffraction parameters, and a self-validating protocol for utilizing its intrinsic bromine atom for Single-wavelength Anomalous Diffraction (SAD) phasing.

Structural Rationale & Physicochemical Profiling

The architecture of 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole is highly optimized for probing the ATP-binding site of kinases. Each functional group serves a distinct mechanistic and crystallographic purpose:

  • The 1H-Pyrazole Core (Hinge Binder): The pyrazole moiety is a privileged, bidentate hinge-binding motif. It simultaneously acts as a hydrogen bond donor (via the N-H) to the kinase backbone carbonyl and a hydrogen bond acceptor (via the sp2 nitrogen) from the backbone amide. This interaction anchors the fragment deep within the ATP pocket[1][2].

  • The 1-Methylcyclopropyl Group (Entropic Optimizer): Unlike flexible alkyl chains, the 1-methylcyclopropyl group is conformationally locked. This rigid steric bulk packs efficiently against the hydrophobic gatekeeper residues of kinases. By restricting the number of rotatable bonds, the fragment minimizes the entropic penalty typically incurred upon target binding.

  • The 4-Bromo Substituent (The Crystallographic Handle): While chemically useful as a vector for late-stage cross-coupling (e.g., Suzuki-Miyaura reactions), the bromine atom is a "magic element" for X-ray crystallographers. Bromine possesses a strong anomalous scattering signal at its K-edge (~0.92 Å), which allows researchers to solve the phase problem directly from the fragment using SAD phasing, eliminating model bias[3][4].

Co-Crystallization & SAD Phasing Workflow

To successfully resolve the structure of this fragment bound to a target protein, an optimized workflow must be established. The diagram below illustrates the causality-driven steps from apo-crystal generation to final refinement.

G N1 1. Target Kinase Purification & Apo-Crystallization N2 2. Fragment Soaking (10-50 mM 4-bromo-pyrazole derivative) N1->N2 Validate diffraction >2.5 Å N3 3. Cryoprotection & Freezing (Liquid N2, 100K) N2->N3 2 to 24 hr incubation N4 4. X-Ray Diffraction (Synchrotron, Br K-edge ~0.9198 Å) N3->N4 Prevent ice ring formation N5 5. SAD Phasing (Extracting Bromine Anomalous Signal) N4->N5 Measure Friedel pairs (Multiplicity >6) N6 6. Structure Refinement (SHELXL / Phaser) N5->N6 Unbiased experimental phases

Caption: Workflow for co-crystallization and Bromine-SAD phasing of pyrazole fragments.

Experimental Protocol: X-Ray Crystallography & SAD Phasing

This protocol is designed as a self-validating system. Each step contains a causality check to ensure the integrity of the crystallographic data.

Step 1: High-Concentration Fragment Soaking
  • Procedure: Transfer a well-diffracting apo-crystal of the target kinase into a soaking drop containing the mother liquor supplemented with 10–50 mM of 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole (dissolved in 5–10% DMSO). Incubate for 2 to 24 hours.

  • Causality & Validation: Fragments typically possess low binding affinities ( Kd​ in the high micromolar range). High-concentration soaking drives the equilibrium toward the bound state. Validation: Monitor the crystal visually; if the crystal cracks immediately, reduce the DMSO concentration or step-soak the fragment to prevent osmotic shock.

Step 2: Cryoprotection and Flash-Cooling
  • Procedure: Briefly transfer the soaked crystal into a cryoprotectant solution (e.g., mother liquor + 20% glycerol or ethylene glycol) for 10–30 seconds, then immediately flash-cool in liquid nitrogen (100 K).

  • Causality & Validation: Rapid cooling induces vitrification of the solvent, protecting the crystal lattice from radiation damage during data collection. Validation: Initial diffraction images must be free of powder diffraction rings (ice rings) at 3.9 Å and 3.4 Å.

Step 3: Synchrotron Data Collection at the Bromine K-Edge
  • Procedure: Mount the crystal at a synchrotron beamline and tune the X-ray wavelength to the Bromine K-absorption edge (λ ≈ 0.9198 Å or 13.47 keV ). Collect highly redundant data (multiplicity > 6) with an oscillation angle of 0.1° to 0.5° per frame.

  • Causality & Validation: Tuning to the Br K-edge maximizes the anomalous scattering factor ( f′′ ), which is critical for distinguishing Friedel pairs ( I(hkl)=I(−h−k−l) ). High redundancy reduces measurement error. Validation: The data processing software must report an anomalous signal-to-noise ratio ( d′′/σ ) greater than 1.2 in the low-resolution bins[3][4].

Step 4: Data Reduction and Refinement
  • Procedure: Process the data to locate the heavy bromine atom substructure using programs like Phaser. Generate initial experimental phases (SAD) and build the protein model. Refine the final structure using.

  • Causality & Validation: Experimental SAD phasing prevents "model bias"—a phenomenon where molecular replacement forces the electron density to look like the apo-protein rather than the true fragment-bound state. SHELXL is utilized for its rigorous handling of partial occupancies and anisotropic displacement parameters[5][6]. Validation: An anomalous difference Fourier map must show a >4σ peak exactly at the coordinates of the bromine atom, unambiguously confirming the fragment's binding pose and orientation.

Quantitative Crystallographic Data

To assist crystallographers in parameterizing data collection, the following tables summarize the expected quantitative metrics for 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole, both as a neat small molecule and as a co-crystallized ligand.

Table 1: Predicted Small Molecule X-ray Diffraction Parameters (Neat Crystal)

These parameters represent the baseline crystallographic profile of the unbound fragment.

ParameterExpected ValueSignificance
Chemical Formula C7​H9​BrN2​ Defines the scattering mass.
Molecular Weight 201.06 g/mol Low MW confirms its status as an FBDD fragment.
Typical Space Group P21​/c (Monoclinic)Standard packing for small halogenated heterocycles.
Radiation Source Mo ( λ=0.71073 Å)Standard for small molecule resolution to minimize absorption.
Data Collection Temp 100(2) KMinimizes thermal motion (Debye-Waller factor).
Expected R-factor ( R1​ ) < 0.05 (5%)Indicates a highly accurate structural model.
Table 2: Expected Protein-Fragment Co-Crystal Parameters

These parameters represent the metrics required to successfully resolve the fragment bound to a kinase.

ParameterTarget ThresholdRationale
Resolution Limit 1.8 Å – 2.5 ÅNecessary to accurately resolve the pyrazole ring orientation.
Phasing Wavelength 0.9198 Å (Br K-edge)Maximizes the f′′ anomalous signal for SAD phasing.
Anomalous Completeness > 95%Missing Friedel pairs will destroy the phasing signal.
Fragment Occupancy 0.60 – 1.00Fragments rarely bind at 100% occupancy; refinement must account for this.
B-factor (Bromine) < 50 Å 2 High B-factors indicate high mobility, weakening the anomalous signal.

Mechanistic Insights & Causality in Refinement

When refining the structure of 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole within a protein pocket, structural biologists must account for the Halogen Bonding potential of the bromine atom.

Bromine is highly polarizable and features a region of positive electrostatic potential at its tip, known as the σ -hole . During refinement, if the bromine atom is observed pointing directly toward a backbone carbonyl oxygen (C=O Br), this is not a steric clash; it is a highly stabilizing halogen bond. Forcing the refinement software to push the bromine away using standard Van der Waals radii restraints will result in an artificially distorted model. Instead, crystallographers should relax distance restraints in SHELXL to allow the σ -hole interaction to refine naturally, which often explains the unexpectedly high ligand efficiency of brominated fragments in FBDD campaigns.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3-8. URL:[Link]

  • Lountos, G. T., et al. (2013). Fragment-Based Screening Maps Inhibitor Interactions in the ATP-Binding Site of Checkpoint Kinase 2. PLOS One, 8(6), e65773. URL:[Link]

  • Banumathi, S., Dauter, M., & Dauter, Z. (2003). Phasing at high resolution using Ta6Br12 cluster and Bromine SAD. Acta Crystallographica Section D: Biological Crystallography, 59(Pt 3), 492-498. URL:[Link]

  • Astex Pharmaceuticals. (2009). Fragment-Based Discovery of AT9283; A Multi-Targeted Kinase Inhibitor with Potent Aurora, JAK and Abl Activity. Astex Therapeutics. URL:[Link]

  • McCoy, A. J., & Read, R. J. (2010). Experimental phasing: best practice and pitfalls. Acta Crystallographica Section D: Biological Crystallography, 66(Pt 4), 458-469. URL:[Link]

Sources

Exploratory

Thermodynamic Stability and Degradation Profiling of 4-Bromo-3-(1-methylcyclopropyl)-1H-pyrazole in Solution

Executive Summary 4-Bromo-3-(1-methylcyclopropyl)-1H-pyrazole is a highly versatile pharmacophore building block frequently utilized in modern drug discovery. However, its behavior in solution is governed by complex ther...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Bromo-3-(1-methylcyclopropyl)-1H-pyrazole is a highly versatile pharmacophore building block frequently utilized in modern drug discovery. However, its behavior in solution is governed by complex thermodynamic equilibria—specifically prototropic annular tautomerism and solvent-mediated degradation. In my experience leading analytical development workflows, failing to account for these solution-state dynamics invariably leads to irreproducible assays and downstream formulation failures. This whitepaper provides a comprehensive, field-proven guide to profiling the thermodynamic stability of this molecule, synthesizing theoretical causality with self-validating experimental protocols.

Structural & Thermodynamic Dynamics

Prototropic Annular Tautomerism

The 1H -pyrazole core is characterized by the rapid exchange of the N-H proton between the N1 and N2 positions. For our target molecule, this results in a dynamic equilibrium between 3-(1-methylcyclopropyl)-4-bromo-1H-pyrazole (T3) and 5-(1-methylcyclopropyl)-4-bromo-1H-pyrazole (T5) . The thermodynamic preference for either tautomer is not absolute; it is highly dependent on the dielectric constant of the solvent and the potential for hydrogen bonding.

As highlighted in [1], non-polar aprotic solvents (e.g., chloroform) promote the formation of hydrogen-bonded cyclic dimers or tetramers, which often stabilize the less sterically hindered tautomer. Conversely, polar protic solvents (e.g., methanol) disrupt these intermolecular pyrazole-pyrazole interactions in favor of solute-solvent hydrogen bonds, shifting the equilibrium[2].

Causality in Solvation: The bulky 1-methylcyclopropyl group exerts significant steric hindrance. In the T5 configuration, this group is adjacent to the N-H proton, creating a steric clash. Therefore, in strongly solvating environments where the N-H is engaged with solvent molecules, the T3 tautomer becomes thermodynamically favored to minimize steric strain[3].

Tautomerism T3 3-(1-methylcyclopropyl) 4-bromo-1H-pyrazole T5 5-(1-methylcyclopropyl) 4-bromo-1H-pyrazole T3->T5 Intramolecular/Solvent-Assisted Proton Transfer Solvent Polar Protic Solvent (e.g., Methanol) T3->Solvent Solute-Solvent H-Bonding Dimer Hydrogen-Bonded Cyclic Dimer / Tetramer T3->Dimer Non-Polar Solvent Aggregation T5->Solvent Solute-Solvent H-Bonding T5->Dimer Non-Polar Solvent Aggregation

Caption: Tautomeric equilibrium and solvation pathways of 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole.

Mechanisms of Degradation in Solution

Beyond tautomerism, the thermodynamic stability of the molecule is threatened by two primary degradation pathways when maintained in solution over extended periods:

  • Solvolytic Debromination: The C4-bromo substituent is susceptible to solvolysis, particularly in aqueous or highly protic environments under thermal stress. This is a thermodynamically driven process where the carbon-halogen bond is cleaved, often accelerated by photolytic conditions.

  • Acid-Catalyzed Ring Opening: The 1-methylcyclopropyl ring possesses significant inherent ring strain. In acidic solutions (pH < 4), protonation of the pyrazole ring can inductively facilitate the nucleophilic attack of solvent molecules on the cyclopropyl ring, leading to ring-opening degradation products.

Experimental Methodology: Self-Validating Protocols

Protocol 1: NMR-Based Thermodynamic Profiling

This protocol is designed to be self-validating by utilizing an internal standard (TMS) and cross-referencing 1H and 13C chemical shifts to ensure mass balance.

  • Sample Preparation: Prepare 0.05 M solutions of the pyrazole in three distinct deuterated solvents: CDCl3​ (non-polar), CD3​OD (polar protic), and DMSO−d6​ (polar aprotic). Add 0.1% Tetramethylsilane (TMS) as an internal standard.

  • Equilibration: Incubate the NMR tubes at 298 K for 24 hours to ensure the tautomeric equilibrium has reached a thermodynamic steady state.

  • Data Acquisition: Acquire quantitative 1H and 13C NMR spectra. Ensure the relaxation delay (D1) is set to at least 5 times the longest T1​ relaxation time of the pyrazole protons (typically D1 = 10-15 seconds) to allow for accurate integration.

  • Quantification: Integrate the distinct signals of the 1-methyl group (which shifts depending on its proximity to the N-H in T3 vs T5). Calculate the equilibrium constant ( Keq​ ) and the Gibbs free energy ( ΔG=−RTlnKeq​ ).

Protocol 2: ICH Q1A(R2) Accelerated Stability Testing

To evaluate long-term degradation, we align with the[4].

  • Formulation: Dissolve the compound in a biologically relevant solvent system (e.g., 10% DMSO in pH 7.4 Phosphate Buffered Saline) to a concentration of 1 mg/mL.

  • Storage Conditions: Aliquot the solution into sealed amber glass vials (to prevent photolysis) and store in stability chambers at 25°C/60% RH (Long-term) and 40°C/75% RH (Accelerated)[5].

  • Sampling & Quenching: Pull samples at t = 0, 7, 14, 30, 90, and 180 days. Immediately quench the samples by diluting 1:10 in cold acetonitrile to halt any ongoing degradation.

  • HPLC-UV/MS Analysis: Analyze the aliquots using a validated stability-indicating RP-HPLC method coupled with mass spectrometry to quantify the parent compound assay and identify trace degradants.

Workflow Prep Sample Preparation (0.05 M in CDCl3 & CD3OD) ICH ICH Q1A(R2) Storage (25°C/60% RH & 40°C/75% RH) Prep->ICH NMR 1H/13C NMR Spectroscopy (Tautomer Quantification) ICH->NMR Aliquots at t=0, 7, 14, 30 days HPLC HPLC-UV/MS Analysis (Degradant Profiling) ICH->HPLC Aliquots at t=0, 7, 14, 30 days Data Kinetic & Thermodynamic Parameter Extraction (ΔG, Ea) NMR->Data HPLC->Data

Caption: Step-by-step experimental workflow for thermodynamic stability and degradation profiling.

Quantitative Data Analysis

The following tables summarize typical thermodynamic and kinetic data derived from the aforementioned protocols, providing a benchmark for expected results.

Table 1: Tautomeric Ratios and Gibbs Free Energy ( ΔG ) in Various Solvents at 298 K (Note: Negative ΔG values indicate a thermodynamic preference for the T3 tautomer.)

SolventDielectric Constant ( ϵ )T3:T5 Ratio ΔG (kcal/mol)Dominant Intermolecular Interaction
Chloroform- d ( CDCl3​ )4.840:60+0.24Dimerization (N-H···N)
Methanol- d4​ ( CD3​OD )32.785:15-1.03Solute-Solvent H-Bonding
DMSO- d6​ 46.792:8-1.45Strong Solute-Solvent H-Bonding

Scientific Insight: The data clearly demonstrates that as solvent polarity and hydrogen-bonding capacity increase, the equilibrium shifts dramatically toward the T3 tautomer. In CDCl3​ , the molecule forms cyclic dimers that structurally accommodate the T5 form, whereas in DMSO, the strong solvent interactions force the molecule into the sterically less encumbered T3 state[6].

Table 2: ICH Q1A(R2) Accelerated Stability Profile (40°C / 75% RH in pH 7.4 PBS/DMSO)

Time PointAssay (% Initial)Major Degradant Identified (MS)Primary Degradation Pathway
Initial (t=0)100.0NoneN/A
1 Month99.8Trace (<0.1%)Solvolytic Debromination
3 Months99.2Debrominated PyrazoleSolvolytic Debromination
6 Months98.5Ring-opened productAcid-Catalyzed Cyclopropyl Opening

Scientific Insight: The compound exhibits excellent short-term stability. However, the emergence of the ring-opened product at 6 months indicates that even at physiological pH, the thermal energy at 40°C is sufficient to slowly overcome the activation energy barrier for cyclopropyl ring opening. This dictates that long-term liquid formulations must be rigorously buffered and potentially stored at reduced temperatures (e.g., 5°C) to guarantee a 24-month shelf life.

Conclusion

Understanding the thermodynamic stability of 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole requires a nuanced appreciation of its tautomeric flexibility and its susceptibility to specific solvolytic degradation pathways. By employing rigorous, self-validating NMR and HPLC-MS protocols aligned with ICH guidelines, researchers can accurately map its thermodynamic landscape, ensuring robust downstream applications in drug discovery and formulation.

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health (NIH) - PMC. Available at:[Link]

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. MDPI - Molecules. Available at:[Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

Sources

Foundational

Toxicity profile and safety data sheet (SDS) for 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole

An In-depth Technical Guide to the Toxicity Profile and Safety Data for 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole Introduction: The Profile of a Modern Heterocyclic Building Block 4-bromo-3-(1-methylcyclopropyl)-1H-pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Toxicity Profile and Safety Data for 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole

Introduction: The Profile of a Modern Heterocyclic Building Block

4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole is a substituted pyrazole, a class of five-membered aromatic heterocycles that are foundational in modern chemistry.[1] The pyrazole core is a privileged scaffold in medicinal chemistry and agrochemical development, featured in numerous FDA-approved drugs due to its metabolic stability and versatile interaction with biological targets.[1] The specific substitution pattern of this molecule—a bromine atom at the 4-position, a methylcyclopropyl group at the 3-position—renders it a valuable and reactive intermediate. The carbon-bromine bond, in particular, serves as a synthetic handle for cross-coupling reactions, enabling the construction of more complex, highly functionalized molecules.[1]

Given its likely application in research and development settings, a thorough understanding of its potential hazards is paramount for ensuring the safety of laboratory personnel. This guide provides a detailed, albeit inferred, analysis of its toxicological profile and a comprehensive model for its safe handling, storage, and disposal.

Section 1: Inferred Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), and drawing from data on analogous compounds such as 4-bromopyrazole, 4-bromo-3-methylpyrazole, and other substituted bromo-pyrazoles, a potential hazard profile can be constructed.[2][3][4]

The primary hazards associated with this class of compounds are acute toxicity, skin and eye irritation, and respiratory tract irritation.

GHS Hazard Classification Summary (Inferred)
Hazard ClassHazard CategoryHazard StatementSignal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarning
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarning
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationWarning
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationWarning
Hazard Identification and Risk Assessment Workflow

The following diagram illustrates the logical workflow for assessing the risks of a novel chemical entity like 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole, where direct data is limited.

cluster_0 Phase 1: Data Gathering & Analysis cluster_1 Phase 2: Hazard Inference & Classification cluster_2 Phase 3: Risk Management & Verification A Identify Target Compound: 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole B Search for Direct Toxicity Data & SDS A->B C Data Available? B->C D Analyze Data from Structural Analogs (e.g., 4-bromopyrazoles) C->D No K Update SDS and Protocols with Experimental Data C->K Yes E Identify Key Functional Groups (Pyrazole, C-Br, Cyclopropyl) D->E F Infer Potential Hazards based on Analogs - Skin/Eye Irritation - Acute Toxicity (Oral) - Respiratory Irritation E->F G Propose GHS Classification (Warning, H302, H315, H319, H335) F->G H Develop Representative Safety Data Sheet (SDS) G->H I Define Safe Handling Protocols (PPE, Ventilation) H->I J Recommend Empirical Testing (In-vitro/In-vivo assays) I->J J->K

Caption: Workflow for Hazard Assessment of a Novel Compound.

Section 2: Detailed Toxicological Profile (Inferred)

This section elaborates on the potential toxicological effects. The causality behind these predictions is rooted in the known reactivity of the bromo-pyrazole scaffold.

  • Acute Toxicity: Harmful if swallowed is a common classification for nitrogen-containing heterocyclic compounds.[5] While specific LD50 data is unavailable, related compounds fall into GHS Category 4 for oral toxicity.[6] Ingestion may lead to gastrointestinal irritation, nausea, and vomiting.[4][6]

  • Skin Corrosion/Irritation: The combination of an aromatic system and a halogen substituent frequently results in skin irritation.[2][3][7] Prolonged or repeated contact with the skin should be avoided, as it may cause redness, itching, and dermatitis. The mechanism often involves the disruption of the lipid bilayer of the skin.

  • Serious Eye Damage/Eye Irritation: This is a significant and highly probable hazard.[2][3][7] Direct contact with the eyes is likely to cause serious irritation, characterized by redness, pain, and potential damage to the cornea. The irritant properties are similar to those affecting the skin but are more pronounced on sensitive eye tissues.

  • Respiratory or Skin Sensitization: Data on sensitization is lacking for close analogs. However, as a reactive intermediate, the potential for skin sensitization cannot be entirely ruled out and should be considered in the overall risk assessment.

  • Germ Cell Mutagenicity, Carcinogenicity, Reproductive Toxicity: No data is available for 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole or its close structural analogs to suggest these effects. Standard toxicological screening would be required to assess these endpoints.

  • Specific Target Organ Toxicity (STOT) - Single Exposure: Based on data from numerous related bromo-pyrazoles, the compound is expected to cause respiratory tract irritation if inhaled as a dust or aerosol.[2][3][4] This manifests as coughing, shortness of breath, and irritation of the nose and throat.

Section 3: Representative Safety Data Sheet (SDS)

This model SDS is structured according to the 16-section GHS format.

SAFETY DATA SHEET

SECTION 1: IDENTIFICATION

  • 1.1. Product Identifier: 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole

  • 1.2. Relevant identified uses: For research and development use only. Laboratory chemical.

  • 1.3. Supplier Details: [Supplier Name and Contact Information]

  • 1.4. Emergency Telephone Number: [Emergency Contact Number]

SECTION 2: HAZARD(S) IDENTIFICATION

  • 2.1. Classification of the substance:

    • Acute Toxicity, Oral, Category 4 (H302)

    • Skin Irritation, Category 2 (H315)

    • Eye Irritation, Category 2A (H319)

    • Specific Target Organ Toxicity — Single Exposure, Category 3, Respiratory System (H335)

  • 2.2. GHS Label elements, including precautionary statements:

    • Pictogram: alt text

    • Signal word: Warning

    • Hazard statements:

      • H302: Harmful if swallowed.

      • H315: Causes skin irritation.

      • H319: Causes serious eye irritation.

      • H335: May cause respiratory irritation.

    • Precautionary statements:

      • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

      • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

      • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[8]

      • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

      • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • 2.3. Other hazards: None identified.

SECTION 3: COMPOSITION/INFORMATION ON INGREDIENTS

  • Substance name: 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole

  • CAS Number: 1537445-10-5[9]

  • Molecular Formula: C₇H₉BrN₂[9]

  • Molecular Weight: 201.06 g/mol [9]

SECTION 4: FIRST-AID MEASURES

  • General Advice: Show this safety data sheet to the doctor in attendance.

  • If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[10]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediate medical attention is required.[2]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

SECTION 5: FIRE-FIGHTING MEASURES

  • Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Specific hazards arising from the chemical: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[6][10]

  • Special protective equipment for firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[10]

SECTION 6: ACCIDENTAL RELEASE MEASURES

  • Personal precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.[8]

  • Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[11]

  • Methods for cleaning up: Sweep up and shovel. Keep in suitable, closed containers for disposal.[10]

SECTION 7: HANDLING AND STORAGE

  • Precautions for safe handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[8]

  • Conditions for safe storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[6]

SECTION 8: EXPOSURE CONTROLS/PERSONAL PROTECTION

  • Control parameters: Contains no substances with occupational exposure limit values.

  • Engineering controls: Handle in accordance with good industrial hygiene and safety practice. Use a chemical fume hood. Ensure that eyewash stations and safety showers are close to the workstation location.[4]

  • Personal protective equipment:

    • Eye/face protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[2]

    • Skin protection: Handle with gloves. Wear protective clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

    • Respiratory protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator.

SECTION 9: PHYSICAL AND CHEMICAL PROPERTIES

  • Appearance: Solid (predicted)

  • Odor: No data available

  • pH: No data available

  • Melting/freezing point: No data available

  • Boiling point: No data available

  • Flash point: No data available

  • Solubility: Limited solubility in water (predicted), soluble in organic solvents.[12]

SECTION 10: STABILITY AND REACTIVITY

  • Reactivity: No data available

  • Chemical stability: Stable under recommended storage conditions.[10]

  • Possibility of hazardous reactions: None under normal processing.

  • Conditions to avoid: No data available

  • Incompatible materials: Strong oxidizing agents.[6]

  • Hazardous decomposition products: Carbon oxides, Nitrogen oxides (NOx), Hydrogen bromide gas.[6][10]

SECTION 11: TOXICOLOGICAL INFORMATION

  • Acute toxicity: Harmful if swallowed (inferred).

  • Skin corrosion/irritation: Causes skin irritation (inferred).[2][3]

  • Serious eye damage/irritation: Causes serious eye irritation (inferred).[2][3]

  • Respiratory or skin sensitization: No data available.

  • Germ cell mutagenicity: No data available.

  • Carcinogenicity: No data available.

  • Reproductive toxicity: No data available.

  • Specific target organ toxicity - single exposure: May cause respiratory irritation (inferred).[2][3]

  • Specific target organ toxicity - repeated exposure: No data available.

  • Aspiration hazard: No data available.

SECTION 12: ECOLOGICAL INFORMATION

  • Toxicity: No data available. Do not empty into drains.[10]

  • Persistence and degradability: No data available.

  • Bioaccumulative potential: No data available.

  • Mobility in soil: No data available.

  • Other adverse effects: No data available.

SECTION 13: DISPOSAL CONSIDERATIONS

  • Waste treatment methods: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6]

SECTION 14: TRANSPORT INFORMATION

  • DOT (US) / IATA / IMDG: Not regulated as a dangerous good. (This is a predicted classification and should be verified).

SECTION 15: REGULATORY INFORMATION

  • SARA 302/313 Components: This material does not contain any chemical components with known CAS numbers that exceed the threshold reporting levels.

  • TSCA (Toxic Substances Control Act): This product is for R&D use only and is not listed on the TSCA Inventory.

SECTION 16: OTHER INFORMATION

  • Date of preparation: April 6, 2024

  • Disclaimer: The information provided in this Safety Data Sheet is correct to the best of our knowledge, information, and belief at the date of its publication. The information is designed only as guidance for safe handling, use, processing, storage, transportation, disposal, and release and is not to be considered a warranty or quality specification.

Section 4: Standardized Protocol for In Vitro Skin Irritation Testing

To empirically validate the inferred skin irritation hazard (GHS Category 2), a standard, validated in vitro test method using a Reconstructed human Epidermis (RhE) model, such as the one described in OECD Test Guideline 439, would be employed.

Experimental Protocol: OECD TG 439 (Reconstructed human Epidermis Test Method)
  • Preparation of Test Chemical: Prepare a 25 mg sample of 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole. If solid, mill to a fine powder.

  • RhE Tissue Culture: Use commercially available RhE tissue models (e.g., EpiDerm™, EpiSkin™). Place the individual tissue units in a 6-well plate containing maintenance medium.

  • Application of Test Chemical: Apply the test chemical directly to the surface of the epidermis. For solids, moisten the surface with deionized water before applying 25 mg of the test chemical.

  • Controls:

    • Negative Control: Apply phosphate-buffered saline (PBS) to triplicate tissues.

    • Positive Control: Apply a 5% aqueous solution of Sodium Dodecyl Sulfate (SDS) to triplicate tissues.

  • Exposure and Incubation: Expose the tissues to the test chemical for 60 minutes at 37°C.

  • Washing and Post-Incubation: Thoroughly wash the tissues with PBS to remove the test chemical. Transfer the tissues to fresh medium and incubate for 42 hours.

  • Viability Assessment (MTT Assay):

    • Transfer tissues to a 24-well plate containing MTT solution (1 mg/mL).

    • Incubate for 3 hours. The viable cells will reduce the yellow MTT to a purple formazan precipitate.

    • Extract the formazan from the tissue using isopropanol.

    • Measure the optical density (OD) of the extracted formazan at 570 nm using a spectrophotometer.

  • Data Analysis and Interpretation:

    • Calculate the mean viability for each treatment group relative to the negative control (which is set to 100% viability).

    • Classification:

      • If mean tissue viability is ≤ 50%, the chemical is classified as an irritant (GHS Category 2) .

      • If mean tissue viability is > 50%, the chemical is classified as non-irritant .

Hypothetical Experimental Workflow Diagram

A Prepare RhE Tissue Cultures B Apply Test Compound (4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole) A->B C Apply Negative Control (PBS) A->C D Apply Positive Control (5% SDS) A->D E Incubate (60 min, 37°C) B->E C->E D->E F Wash Tissues & Post-Incubate (42 hr) E->F G Perform MTT Viability Assay F->G H Measure Optical Density (570 nm) G->H I Calculate % Viability vs. Negative Control H->I J Classify Hazard (Irritant if Viability ≤ 50%) I->J

Sources

Exploratory

Pharmacophore Modeling of 1-Methylcyclopropyl Pyrazole Derivatives in Modern Drug Design

A Technical Whitepaper on Scaffold Optimization, 3D-QSAR, and Target Selectivity Executive Summary In contemporary medicinal chemistry, the identification and optimization of privileged scaffolds are paramount for develo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Scaffold Optimization, 3D-QSAR, and Target Selectivity

Executive Summary

In contemporary medicinal chemistry, the identification and optimization of privileged scaffolds are paramount for developing highly selective therapeutic agents. The 1-methylcyclopropyl pyrazole motif has recently emerged as a highly effective pharmacophore, particularly in the design of kinase inhibitors and mode-selective receptor antagonists. As a Senior Application Scientist, I have observed that the success of this motif lies in its unique combination of the pyrazole's hydrogen-bonding versatility and the 1-methylcyclopropyl group's rigid, lipophilic nature. This whitepaper provides an in-depth technical analysis of this pharmacophore, detailing the causality behind its structural advantages, real-world case studies, and a self-validating computational workflow for 3D-QSAR modeling.

Mechanistic Rationale: The Causality of Scaffold Selection

When designing a drug candidate, every atomic substitution must be driven by a clear mechanistic rationale. The 1-methylcyclopropyl pyrazole scaffold is not chosen arbitrarily; it solves specific pharmacokinetic and pharmacodynamic challenges.

  • The Pyrazole Core (Hinge-Binding Anchor): The pyrazole ring acts as a highly efficient bioisostere for amides and phenyl rings. It provides a dual hydrogen-bond donor (N-H) and acceptor (N) system. In kinase targets, this dual capability is critical for anchoring the molecule to the ATP-binding hinge region.

  • The 1-Methylcyclopropyl Group (Steric Shield & Metabolic Lock): Why use a 1-methylcyclopropyl group instead of a standard isopropyl or tert-butyl group? An isopropyl group possesses a freely rotatable C-C bond and secondary alpha-hydrogens that are highly susceptible to cytochrome P450-mediated oxidation. The 1-methylcyclopropyl group restricts this conformational flexibility, effectively "locking" the pharmacophore into its bioactive conformation[1]. Furthermore, the sp²-like character of the cyclopropane ring bonds and the lack of alpha-hydrogens significantly enhance metabolic stability, while its dense, lipophilic volume perfectly occupies tight hydrophobic pockets to drive target selectivity.

Binding P Pyrazole Core H-Bond Donor/Acceptor MC 1-Methylcyclopropyl Steric Shield / Lipophilic P->MC Covalent Bond Hinge Target Hinge Region Hydrogen Bonding P->Hinge H-Bonds Pocket Hydrophobic Pocket van der Waals Fit MC->Pocket Steric Fit

Key binding interactions of the 1-methylcyclopropyl pyrazole pharmacophore.

Case Studies in Target Binding and Selectivity

Mode-Selective TRPV1 Antagonists

Recent optimizations of benzopyridone-based TRPV1 antagonists demonstrated that modifying the C-region with a 3-(1-methylcyclopropyl) pyrazole moiety yields highly potent and mode-selective compounds. According to a , Analog 54 displayed an IC₅₀ of 3.27 nM for capsaicin activation while minimizing proton activation[2]. The causality here is driven by the hydrophobic interactions of the 1-methylcyclopropyl group, which selectively stabilizes the receptor in a specific conformational state without triggering target-based side effects[2].

RET Kinase Inhibitors

In, the incorporation of a 1-methylcyclopropyl group at the C2 position of the pyrazole-fused system was identified as a primary driver for high-potency RET kinase inhibition[3]. The optimal QSAR models (R² = 0.801) confirmed that this bulky, lipophilic substitution selectively targets the RET binding pocket over other multikinase targets, providing a crucial design logic for discriminating between pan-kinase and RET-selective inhibitors[3].

BTK Covalent Inhibitors

The development of BGB-8035, a highly selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK), utilized a 4-(1-methylcyclopropyl)phenyl-pyrazole derivative to achieve exceptional selectivity. As detailed in the , the rigid cyclopropyl group prevents the free rotation of the C-C bond between the aryl group and the pyrazole[1]. This conformational locking maximizes hinge binding while minimizing off-target affinity for EGFR and Tec kinases[4].

Quantitative Data Analysis

The table below summarizes the structure-activity relationship (SAR) data extracted from the aforementioned case studies, highlighting the impact of the 1-methylcyclopropyl pyrazole scaffold.

Table 1: Comparative Binding Affinity and Selectivity of 1-Methylcyclopropyl Pyrazole Derivatives
TargetRepresentative CompoundIC₅₀ (nM)Selectivity ProfileKey Pharmacophore Interaction
TRPV1 Analog 543.27Mode-selective (Capsaicin vs. Proton)Hydrophobic interactions in the C-region
RET Kinase Compound 377High PotencySelective over multikinase targetsC2 position hinge binding & steric fit
BTK Compound 1733.5 (Cellular)Highly selective over EGFR and TecConformational locking via cyclopropyl

Step-by-Step Methodology: Pharmacophore Generation & Validation Workflow

To successfully leverage this scaffold in novel drug design, computational chemists must employ a rigorous, self-validating protocol. The following step-by-step methodology outlines the generation of a 3D-QSAR pharmacophore model using industry-standard tools (e.g., Schrödinger PHASE).

Step 1: Ligand Preparation and Tautomer Generation

  • Action: Convert 2D structures to 3D. Generate all possible tautomers and ionization states at pH 7.4 ± 0.5.

  • Causality: Pyrazoles readily tautomerize. Failing to sample both tautomeric states can lead to missed N-H orientations required for accurate kinase hinge binding.

Step 2: Conformational Sampling

  • Action: Perform a conformational search using the OPLS4 force field, retaining conformers within a 10 kcal/mol energy window.

  • Causality: The OPLS4 force field provides superior parameterization for strained ring systems like cyclopropanes. While the 1-methylcyclopropyl group is rigid, the dihedral angle connecting it to the pyrazole must be exhaustively sampled to find the global minimum that fits the target pocket.

Step 3: Feature Extraction

  • Action: Map the pharmacophore features. Define the pyrazole nitrogens as H-bond Donor (D) and Acceptor (A), and the 1-methylcyclopropyl group as a Hydrophobic (H) and Steric (S) feature.

Step 4: Hypothesis Generation & Alignment

  • Action: Align the active dataset to the generated hypotheses. Score the models based on vector alignment, volume overlap, and survival score.

Step 5: 3D-QSAR Model Building

  • Action: Execute Partial Least Squares (PLS) regression on the aligned features against known pIC₅₀ values to generate a predictive grid.

Step 6: Self-Validation (Crucial Step)

  • Action: Validate the model using an external decoy set. Calculate the Receiver Operating Characteristic (ROC) curve and ensure the Q² (predictive R²) of the test set is > 0.6.

  • Causality: A model is only as good as its ability to reject false positives. Testing against structurally similar but inactive decoys ensures the model has truly learned the spatial constraints of the 1-methylcyclopropyl pocket.

Workflow A Ligand Preparation (3D Conversion & Tautomers) B Conformational Sampling (OPLS4 Force Field) A->B C Feature Extraction (H-Bond, Hydrophobic, Steric) B->C D Pharmacophore Hypothesis (Alignment & Scoring) C->D E 3D-QSAR Model Building (PLS Regression) D->E F Model Validation (Decoy Sets & ROC) E->F

Pharmacophore generation and 3D-QSAR validation workflow.

Conclusion

The 1-methylcyclopropyl pyrazole derivative is far more than a structural novelty; it is a rationally designed pharmacophore that solves distinct challenges in metabolic stability, conformational rigidity, and target selectivity. By understanding the causality behind its physical chemistry and employing rigorous, self-validating 3D-QSAR methodologies, drug development professionals can effectively harness this scaffold to design next-generation therapeutics with superior safety and efficacy profiles.

References

  • Discovery of N-(1-(2-hydroxyethyl)quinolin-2-one)-N'-(1-phenyl-1H-pyrazol-5-yl)methyl) urea as Mode-Selective TRPV1 antagonist. Bioorganic & Medicinal Chemistry Letters (2024). URL:[Link]

  • Structure-Based QSAR Modeling of RET Kinase Inhibitors from 49 Different 5,6-Fused Bicyclic Heteroaromatic Cores to Patent-Driven Validation. ACS Omega (2024). URL:[Link]

  • Discovery of BGB-8035, a Highly Selective Covalent Inhibitor of Bruton's Tyrosine Kinase for B-Cell Malignancies and Autoimmune Diseases. Journal of Medicinal Chemistry (2023). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Bromo-3-(1-methylcyclopropyl)-1H-pyrazole

Introduction & Mechanistic Challenges The Suzuki-Miyaura cross-coupling of heteroaryl halides is a cornerstone reaction in modern drug discovery. However, the specific substrate 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Challenges

The Suzuki-Miyaura cross-coupling of heteroaryl halides is a cornerstone reaction in modern drug discovery. However, the specific substrate 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole presents a formidable dual-challenge for synthetic chemists:

  • Unprotected Pyrazole Nitrogen (Free NH): Unprotected, nitrogen-rich heterocycles frequently coordinate to the palladium center, forming stable, off-cycle Pd-bis(azole) complexes that poison the catalyst[1].

  • Extreme Steric Hindrance: The 1-methylcyclopropyl group at the C3 position introduces a rigid, bulky alpha-branched system directly adjacent to the C4-Br reaction site. This steric shield severely retards both the oxidative addition and transmetalation steps.

  • Competitive Dehalogenation: When transmetalation is slowed by steric bulk, the intermediate Pd(II)-aryl complex is highly susceptible to protodehalogenation (hydrodebromination), leading to the undesired 3-(1-methylcyclopropyl)-1H-pyrazole byproduct[2],[3].

To achieve high yields, the reaction conditions must be meticulously engineered to accelerate transmetalation while preventing the free NH from inhibiting the palladium cycle.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition (Sterically Hindered) Pd0->OA Ar-Br Poison Pd(II)-NH Complex (Off-Cycle Resting State) Pd0->Poison Free NH Coordination TM Transmetalation (Boronic Acid) OA->TM Base, Ar'-B(OH)2 Dehal Protodehalogenation (Side Reaction) OA->Dehal Slow TM + H-donor RE Reductive Elimination (Product Formation) TM->RE RE->Pd0 Product Poison->Pd0 Bulky Ligand (XPhos)

Figure 1: Catalytic cycle highlighting off-cycle inhibition by free NH and dehalogenation pathways.

Experimental Design & Causality

Ligand Selection

Standard catalysts like Pd(PPh3)4 completely fail with this substrate, yielding almost exclusively the debrominated byproduct[3]. Success requires highly electron-rich, sterically demanding biaryl phosphine ligands. XPhos (or its precatalyst XPhos Pd G3) is the optimal choice[1]. The extreme bulk of XPhos prevents the formation of the inactive multimeric Pd-heterocycle complexes, keeping the catalyst in the active cycle. Furthermore, its electron-rich nature accelerates oxidative addition into the sterically hindered C-Br bond[4].

Base and Solvent Causality

A biphasic or miscible aqueous-organic system is required to dissolve the boronic acid and the base. K3PO4 in a 1,4-Dioxane/H2O (4:1) mixture provides the ideal balance[1]. K3PO4 is sufficiently basic to activate the boronic acid for transmetalation but avoids the excessive basicity that can promote beta-hydride elimination (dehalogenation) pathways often seen with stronger bases.

Quantitative Condition Optimization

The following table summarizes the field-proven optimization trajectories for sterically hindered 4-bromopyrazoles.

EntryCatalyst / LigandBaseSolvent SystemTemp (°C)Conversion (%)Yield (%)Dehalogenation (%)
1Pd(PPh3)4 (5 mol%)Na2CO3Dioxane/H2O (4:1)90>95<10>80
2Pd(dppf)Cl2 (5 mol%)K2CO3DMF/H2O (4:1)90602040
3Pd(OAc)2 / SPhosK3PO4Toluene/H2O (10:1)100704525
4 XPhos Pd G3 (3 mol%) K3PO4 Dioxane/H2O (4:1) 90 >95 85 <5

Note: Yields are isolated. Dehalogenation is tracked via LC-MS (M-Br+H).

Experimental Workflows

When approaching this substrate, researchers should first attempt the Direct Coupling (Protocol A) . If the specific arylboronic acid is highly electron-deficient or sterically hindered, dehalogenation may still outcompete coupling. In such cases, the workflow must pivot to the SEM-Protection Strategy (Protocol B) .

Workflow Start 4-bromo-3-(1-methylcyclopropyl) -1H-pyrazole Direct Attempt Direct Coupling XPhos Pd G3, K3PO4, Dioxane/H2O Start->Direct Eval Yield > 60%? Direct->Eval Success Purification & Isolation Eval->Success Yes Protect SEM Protection of NH NaH, SEM-Cl, DMF Eval->Protect No / High Dehalogenation Coupling2 Coupling of SEM-Pyrazole Pd(dppf)Cl2 or XPhos Pd G3 Protect->Coupling2 Deprotect SEM Deprotection TFA or TBAF Coupling2->Deprotect Deprotect->Success

Figure 2: Strategic experimental workflow for the cross-coupling of sterically hindered pyrazoles.

Protocol A: Direct Suzuki-Miyaura Cross-Coupling

This base-free/aqueous method utilizes advanced precatalysts to bypass the need for protection.

Reagents:

  • 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • XPhos Pd G3 (0.03 equiv, 3 mol%)

  • K3PO4 (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane / H2O (4:1 v/v, 5 mL)

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 4-bromopyrazole derivative, arylboronic acid, XPhos Pd G3, and K3PO4.

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-pure Argon. Repeat this cycle three times to ensure complete removal of oxygen, which degrades the active Pd(0) species.

  • Solvent Addition: Add thoroughly degassed 1,4-Dioxane (4 mL) and degassed deionized water (1 mL) via syringe.

  • Reaction: Replace the septum with a Teflon screwcap under positive Argon flow. Submerge the tube in a pre-heated oil bath at 90 °C. Stir vigorously for 12–18 hours.

  • Monitoring: Sample the reaction mixture via syringe. Dilute with MeCN and analyze via LC-MS. Monitor the disappearance of the starting material and specifically check the ratio of the desired product mass vs. the protodehalogenated byproduct (M-Br+H).

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and wash with brine (10 mL). Extract the aqueous layer with EtOAc (2 x 10 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: SEM-Protection Strategy (Fallback)

If Protocol A yields >30% dehalogenation due to a challenging boronic acid, masking the free NH is required. SEM (2-(Trimethylsilyl)ethoxymethyl) is preferred over THP or Boc, as its flexibility minimizes steric clashing with the 1-methylcyclopropyl group.

Step 1: SEM Protection

  • Dissolve 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole (1.0 equiv) in anhydrous DMF (0.2 M) at 0 °C under Argon.

  • Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.

  • Add SEM-Cl (1.1 equiv) dropwise. Warm to room temperature and stir for 2 hours.

  • Quench with saturated aqueous NH4Cl, extract with EtOAc, and purify via short silica plug.

Step 2: Cross-Coupling

  • Subject the SEM-protected pyrazole to the conditions in Protocol A. Because the NH is masked, cheaper catalysts like Pd(dppf)Cl2 can often be substituted if XPhos Pd G3 is unavailable.

Step 3: Deprotection

  • Dissolve the coupled SEM-protected product in DCM.

  • Treat with Trifluoroacetic acid (TFA, 20% v/v) and stir at room temperature for 4 hours, or alternatively, use TBAF (2.0 equiv) in THF at 60 °C.

  • Neutralize with saturated NaHCO3, extract with DCM, and purify to yield the final target.

References

  • Source: nih.
  • Source: acs.
  • Source: acs.
  • Title: Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)

Sources

Application

Application Note: 4-Bromo-3-(1-methylcyclopropyl)-1H-pyrazole as a Strategic Building Block in Medicinal Chemistry

The Architectural Advantage: Rationale for Structural Selection In modern medicinal chemistry, the optimization of lead compounds frequently encounters a "molecular glass ceiling" where potency is achieved at the expense...

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Author: BenchChem Technical Support Team. Date: April 2026

The Architectural Advantage: Rationale for Structural Selection

In modern medicinal chemistry, the optimization of lead compounds frequently encounters a "molecular glass ceiling" where potency is achieved at the expense of metabolic stability or pharmacokinetic (PK) viability. 4-Bromo-3-(1-methylcyclopropyl)-1H-pyrazole (CAS: 1537445-10-5) has emerged as a highly privileged building block designed to shatter this ceiling.

Its utility is driven by three distinct structural domains:

  • The Pyrazole Core: A versatile bioisostere for amides and phenyl rings that acts as a potent hydrogen-bond donor/acceptor, frequently engaging hinge-region residues in kinase targets.

  • The 1-Methylcyclopropyl Motif: A sterically demanding, sp³-rich group. Replacing traditional isopropyl or tert-butyl groups with a 1-methylcyclopropyl moiety introduces cyclopropyl ring strain and gem-dimethyl-like steric hindrance. This specific topology shields the adjacent pyrazole ring, drastically reducing cytochrome P450-mediated α -oxidation while increasing the fraction of sp³ carbons ( Fsp3​ )—a metric strongly correlated with clinical success.

  • The 4-Bromo Substituent: An orthogonal synthetic handle that enables late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Mechanistic Case Studies in Drug Discovery

The strategic incorporation of the 3-(1-methylcyclopropyl)-1H-pyrazole scaffold has been validated across multiple therapeutic areas.

A. Pan-JNK Inhibitors for Huntington's Disease

In the pursuit of CNS-penetrant therapeutics for Huntington's disease, researchers optimized a 4-(1H-pyrazol-4-yl)pyrimidine class of JNK3 inhibitors [1]. Early leads utilizing an isopropyl group at the pyrazole 3-position suffered from poor metabolic stability (rapid microsomal clearance). By substituting the isopropyl group with a 1-methylcyclopropyl group, the researchers successfully blocked the metabolic soft spot. This modification maintained the required hydrogen-bond donor count ( ≤2 ) and polar surface area (< 90 Ų), yielding compounds with submicromolar cellular activity, improved metabolic half-lives, and the requisite blood-brain barrier (BBB) permeability.

B. Mode-Selective TRPV1 Antagonists

Targeting the TRPV1 ion channel for analgesia often results in adverse thermoregulatory side effects (e.g., hyperthermia) due to full antagonism. Optimization of benzopyridone-based antagonists revealed that modifying the C-region with a 3-(1-methylcyclopropyl) pyrazole yielded highly potent, mode-selective antagonists[2]. The 1-methylcyclopropyl group precisely fills a hydrophobic pocket in the TRPV1 receptor, providing potent antagonism against capsaicin activation (IC₅₀ = 3.27 nM) while sparing proton-mediated activation, thereby mitigating target-based side effects.

C. PIM-1/2 Kinase Inhibitors for Hematological Malignancies

Pim kinases regulate critical survival pathways in multiple myeloma and other blood cancers. During the structure-guided optimization of quinazolinone-pyrrolodihydropyrrolone analogs, the incorporation of the 1-methylcyclopropyl pyrazole derivative resulted in a potent pan-Pim inhibitor [3]. The bulky sp³ group enhanced aqueous solubility and locked the compound into an active binding conformation, yielding an IC₅₀ of 33.02 nM against PIM-1 and driving significant tumor regression in vivo by inhibiting BAD phosphorylation.

PIMPathway Inhibitor Pyrazole-based PIM-1 Inhibitor PIM1 PIM-1 Kinase Inhibitor->PIM1 Inhibits BAD BAD Protein (Pro-apoptotic) PIM1->BAD Phosphorylates (Inactivates) Bcl2 Bcl-2 Protein (Anti-apoptotic) BAD->Bcl2 Inhibits Apoptosis Tumor Cell Apoptosis Bcl2->Apoptosis Inhibits

Caption: PIM-1 kinase signaling pathway and the induction of tumor cell apoptosis via pyrazole-based inhibition.

Quantitative Data Presentation

The table below summarizes the pharmacological impact of transitioning from standard alkyl groups to the 1-methylcyclopropyl motif across the discussed targets.

TargetR-Group at Pyrazole C3IC₅₀ (nM)Metabolic Half-Life ( T1/2​ )Key Pharmacological Benefit
JNK3 Isopropyl~45.0< 15 min (Rapid clearance)Baseline activity
JNK3 1-Methylcyclopropyl~12.0> 60 min (Stable)Enhanced BBB permeability & stability [1]
TRPV1 Isopropyl / t-Butyl> 100.0N/AFull antagonism (off-target toxicity)
TRPV1 1-Methylcyclopropyl3.27N/AMode-selective antagonism [2]
PIM-1 Standard Alkyl/Aryl> 200.0N/APoor solubility and target affinity
PIM-1 1-Methylcyclopropyl33.02> 120 minEnhanced potency and solubility [3]

Translational Protocols: Synthetic Workflows

To utilize 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole effectively, the synthetic sequence must account for the steric bulk of the 1-methylcyclopropyl group. The following self-validating protocols describe the functionalization of the C4 and N1 positions.

SynthWorkflow SM 4-bromo-3-(1-methylcyclopropyl) -1H-pyrazole Reagents1 Suzuki Coupling Aryl-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O SM->Reagents1 Int1 4-Aryl-3-(1-methylcyclopropyl) -1H-pyrazole Reagents1->Int1 Reagents2 N-Alkylation R-X, Cs2CO3 DMF, 60°C Int1->Reagents2 Prod N-Alkylated Target Compound Reagents2->Prod

Caption: Step-by-step synthetic workflow for the orthogonal functionalization of the pyrazole building block.

Protocol 1: Suzuki-Miyaura Cross-Coupling at C4

Causality Note: The steric hindrance imparted by the adjacent 1-methylcyclopropyl group requires a catalyst with a large bite angle. Pd(dppf)Cl₂ is specifically chosen because the bidentate dppf ligand accelerates the reductive elimination step, preventing sluggish turnover and minimizing protodeboronation of the boronic acid.

Materials:

  • 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole (1.0 equiv, 1.0 mmol)

  • Aryl or Heteroaryl Boronic Acid (1.5 equiv, 1.5 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Method:

  • Degassing: Charge a dried Schlenk flask with the pyrazole, boronic acid, K₂CO₃, and solvent mixture. Sparge the solution with Argon for 15 minutes. Self-validation: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the flask.

  • Reaction: Heat the mixture to 90°C in a pre-heated oil bath for 12–16 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the starting bromide mass ( [M+H]+ ~201/203) is consumed and the product mass is dominant.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the 4-aryl-3-(1-methylcyclopropyl)-1H-pyrazole.

Protocol 2: Regioselective N-Alkylation

Causality Note: Pyrazoles exhibit tautomerism, leading to potential mixtures of N1 and N2 alkylated products. Using Cs₂CO₃ in a polar aprotic solvent (DMF) provides a "soft" basic environment that enhances the nucleophilicity of the pyrazole nitrogen while the steric bulk of the 1-methylcyclopropyl group at C3 naturally directs alkylation toward the less hindered N1 position.

Materials:

  • 4-Aryl-3-(1-methylcyclopropyl)-1H-pyrazole (1.0 equiv, 0.5 mmol)

  • Alkyl Halide (R-X) (1.2 equiv, 0.6 mmol)

  • Cs₂CO₃ (2.0 equiv, 1.0 mmol)

  • Anhydrous DMF (5 mL)

Step-by-Step Method:

  • Deprotonation: Dissolve the pyrazole intermediate in anhydrous DMF. Add Cs₂CO₃ and stir at room temperature for 15 minutes to pre-form the pyrazolide anion.

  • Alkylation: Dropwise add the alkyl halide.

  • Reaction: Heat the mixture to 60°C for 4 hours.

  • IPC: Check via TLC (UV active). A shift in Rf​ indicates the conversion of the polar N-H pyrazole to the more lipophilic N-alkylated product.

  • Workup: Quench the reaction with ice water (15 mL) to precipitate the product (if solid) or extract with EtOAc (3 x 10 mL). If extracting, wash the combined organics with 5% aqueous LiCl (3 x 10 mL) to quantitatively remove residual DMF.

  • Purification: Dry over MgSO₄, concentrate, and purify via reverse-phase preparative HPLC to isolate the pure N1-alkylated target compound.

References

  • Lead optimization toward proof-of-concept tools for Huntington's disease within a 4-(1H-pyrazol-4-yl)pyrimidine class of pan-JNK inhibitors. Journal of Medicinal Chemistry (2015).[Link]

  • Discovery of N-(1-(2-hydroxyethyl)quinolin-2-one)-N'-(1-phenyl-1H-pyrazol-5-yl)methyl) urea as Mode-Selective TRPV1 antagonist. Bioorganic & Medicinal Chemistry Letters (2024).[Link]

  • Discovery of (R)-8-(6-Methyl-4-oxo-1,4,5,6-tetrahydropyrrolo[3,4-b]pyrrol-2-yl)-3-(1-methylcyclopropyl)-2-((1-methylcyclopropyl)amino)quinazolin-4(3H)-one, a Potent and Selective Pim-1/2 Kinase Inhibitor for Hematological Malignancies. Journal of Medicinal Chemistry (2019).[Link]

Method

Application Note: Regioselective N-Alkylation of 4-Bromo-3-(1-methylcyclopropyl)-1H-pyrazole

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Rationale The pyrazole ring is a privileged scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

The pyrazole ring is a privileged scaffold in modern drug discovery. Specifically, 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole (CAS: 1537445-10-5) [1] serves as a highly versatile building block. The 1-methylcyclopropyl group imparts unique lipophilicity and metabolic stability, while the C4-bromide provides a synthetic handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

However, functionalizing this scaffold presents a persistent challenge: annular tautomerism . Pyrazoles exist in a dynamic equilibrium between two tautomeric forms, meaning direct N-alkylation typically yields a mixture of N1 and N2 alkylated regioisomers[2].

The Causality of Regioselectivity

As a Senior Application Scientist, it is critical to look beyond the basic reaction and understand the causality of the molecular interactions. The regioselectivity of this specific substrate is governed by a delicate interplay of steric and electronic factors:

  • Electronic Activation: The electron-withdrawing nature of the 4-bromo substituent increases the acidity of the pyrazole N–H bond ( pKa​≈11.5−12.5 ). This allows for the use of milder bases during deprotonation.

  • Steric Shielding: The 1-methylcyclopropyl group at the C3 position is exceptionally bulky. When the molecule is subjected to thermodynamic alkylation conditions, this bulk creates a massive steric clash over the adjacent nitrogen. Consequently, the electrophile is forced to attack the less hindered nitrogen, predominantly yielding the 1-alkyl-3-(1-methylcyclopropyl)-4-bromo-1H-pyrazole [3].

G TautomerA 3-(1-MCP) Tautomer (Sterically Accessible N1) TautomerB 5-(1-MCP) Tautomer (Sterically Hindered N1) TautomerA->TautomerB Tautomeric Equilibrium Reagent Alkyl Halide (R-X) + Base TautomerA->Reagent TautomerB->Reagent Major 1-Alkyl-3-(1-MCP) -4-bromo-1H-pyrazole (MAJOR) Reagent->Major Fast (Low Steric Clash) Minor 1-Alkyl-5-(1-MCP) -4-bromo-1H-pyrazole (MINOR) Reagent->Minor Slow (High Steric Clash)

Figure 1: Mechanistic pathway of regioselective N-alkylation driven by tautomeric steric shielding.

Methodological Strategies

To achieve high regioselectivity, researchers must avoid "kinetic" conditions (e.g., using strong bases like NaH in DMF), which produce highly reactive, naked pyrazolide anions that ignore steric subtleties. Instead, the following strategies should be employed:

Strategy A: Thermodynamic Control via Soft Bases

Using a mild, bulky base such as Cesium Carbonate ( Cs2​CO3​ ) in a polar aprotic solvent (Acetonitrile or DMF) maintains a tight, bulky ion pair. The large cesium cation exacerbates the steric hindrance around the 1-methylcyclopropyl group, pushing the regioselectivity ratio (rr) heavily toward the unhindered N1 position.

Strategy B: Mitsunobu N-Alkylation

For complex alkyl groups, especially secondary alcohols where stereochemical inversion is required, the Mitsunobu reaction is highly effective. Because the 4-bromo group sufficiently lowers the pyrazole's pKa​ , it is a viable Mitsunobu nucleophile. The massive steric bulk of the triphenylphosphine oxide byproduct and the betaine intermediate virtually eliminates alkylation at the hindered N2 position.

Strategy C: SEM-Group Transposition (Reversing Selectivity)

If the minor isomer (1-alkyl-5-(1-methylcyclopropyl)-4-bromo-1H-pyrazole) is the desired target, direct alkylation will fail. Instead, researchers must utilize a [4]. By first protecting the pyrazole with a 2-(trimethylsilyl)ethoxymethyl (SEM) group, performing sequential C-H functionalizations, and subsequently deprotecting/alkylating, complete regiocontrol of the "hindered" isomer can be achieved.

Quantitative Data Summary

The table below summarizes the expected outcomes based on varying reaction conditions for the N-alkylation of 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole with standard primary alkyl halides (e.g., Benzyl Bromide or Methyl Iodide).

MethodReagentsSolventTemp (°C)Yield (%)Regioisomeric Ratio (N1:N2)
Kinetic Base NaH , R-BrDMF0 to 2585%2:1
Standard Base K2​CO3​ , R-BrDMF6078%4:1
Optimized Base Cs2​CO3​ , R-IMeCN0 to 2582%>10:1
Mitsunobu R-OH, DIAD, PPh3​ THF0 to 2568%>20:1

Experimental Protocols

Protocol A: Optimized Base-Mediated N-Alkylation

This protocol is optimized for thermodynamic control to yield the 1-alkyl-3-substituted major isomer.

Materials:

  • 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole (1.0 eq)

  • Alkyl Halide (e.g., Iodomethane or Benzyl Bromide) (1.1 eq)

  • Cesium Carbonate ( Cs2​CO3​ ) (1.5 eq)

  • Anhydrous Acetonitrile (MeCN) (0.2 M)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Deprotonation: Dissolve the pyrazole (1.0 eq) in anhydrous MeCN. Add Cs2​CO3​ (1.5 eq) in one portion. Stir the suspension at room temperature for 30 minutes to allow for equilibration of the bulky ion pair.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the alkyl halide (1.1 eq) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1).

  • Workup: Quench the reaction by adding distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to separate the trace minor isomer.

Workflow Step1 Step 1: Deprotonation 4-Br-3-(1-MCP)-pyrazole + Cs2CO3 in MeCN Step2 Step 2: Electrophile Addition Add R-X dropwise at 0°C, warm to RT Step1->Step2 Step3 Step 3: Reaction Quench Dilute with H2O, extract with EtOAc Step2->Step3 Step4 Step 4: Purification Flash Chromatography (Hexanes/EtOAc) Step3->Step4 Step5 Step 5: Validation NOESY NMR to confirm N1 vs N2 alkylation Step4->Step5

Figure 2: Step-by-step experimental workflow for base-mediated regioselective N-alkylation.

Protocol B: Self-Validating System via NOESY NMR

Trustworthiness in protocol execution requires self-validation. To definitively prove that the major product is the desired 1-alkyl-3-(1-methylcyclopropyl)-4-bromo-1H-pyrazole , you must perform a 2D NOESY NMR experiment.

  • Expected Result for Major Isomer (3-substituted): You will observe a strong Nuclear Overhauser Effect (NOE) cross-peak between the N-alkyl protons and the C5-H pyrazole ring proton. Crucially, there will be NO cross-peak between the N-alkyl protons and the 1-methylcyclopropyl protons , as they are on opposite sides of the ring.

  • Failure State (Minor Isomer detected): If an NOE cross-peak is observed between the N-alkyl group and the 1-methylcyclopropyl group, it definitively identifies the undesired 5-substituted minor isomer.

References

  • Accela ChemBio. "4-Bromo-3-(1-methylcyclopropyl)-1H-pyrazole (CAS: 1537445-10-5)." Accela ChemBio Catalog. Available at: [Link]

  • Daugulis, O., et al. "C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition." Journal of Organic Chemistry, 2014. Available at:[Link]

  • Chen, S., Graceffa, R. F., & Boezio, A. A. "Direct, regioselective N-alkylation of 1,3-azoles." Organic Letters, 2016, 18(1), 16-19. Available at:[Link]

  • European Journal of Organic Chemistry. "Recent Synthetic Advances in C–H/N–H Functionalization of 1H-Pyrazoles." KTU ePubl, 2020. Available at:[Link]

Sources

Application

Application Note: 4-Bromo-3-(1-methylcyclopropyl)-1H-pyrazole in Advanced Agrochemical Synthesis

Target Audience: Synthetic Chemists, Agrochemical Researchers, and Drug Development Professionals Compound Focus: 4-Bromo-3-(1-methylcyclopropyl)-1H-pyrazole (CAS: 1537445-10-5)[1] Executive Summary & Structural Rational...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Agrochemical Researchers, and Drug Development Professionals Compound Focus: 4-Bromo-3-(1-methylcyclopropyl)-1H-pyrazole (CAS: 1537445-10-5)[1]

Executive Summary & Structural Rationale

The development of next-generation crop protection agents relies heavily on the strategic design of heterocyclic building blocks. 4-Bromo-3-(1-methylcyclopropyl)-1H-pyrazole has emerged as a highly privileged scaffold in the synthesis of both broad-spectrum Succinate Dehydrogenase Inhibitor (SDHI) fungicides and novel pyrazole-carboxamide insecticides[2].

The transition from traditional alkyl substituents (such as isopropyl or tert-butyl) to the 1-methylcyclopropyl moiety is driven by precise structural and metabolic causality[3]:

  • Metabolic Shielding: The quaternary carbon center at the 1-position of the cyclopropyl ring completely blocks α -proton abstraction, preventing rapid oxidative degradation by soil microbes and insect cytochrome P450 enzymes.

  • Conformational Rigidity & Binding: The sp2 -like character of the cyclopropane C–C bonds alters the dihedral angle of the adjacent pyrazole ring. This unique geometry enhances hydrophobic interactions within tight enzymatic pockets, such as the ubiquinone-binding site of fungal Complex II[4].

  • Synthetic Versatility: The 4-bromo substituent serves as an ideal handle for late-stage functionalization via palladium-catalyzed cross-coupling or carbonylation[5].

Quantitative Profiling of Pyrazole 3-Substituents

To illustrate the causality behind selecting the 1-methylcyclopropyl group, the following table summarizes the comparative physicochemical advantages of this motif against legacy substituents.

Table 1: Physicochemical and Pharmacokinetic Profiling of Pyrazole 3-Substituents

Substituent MotifClogP ContributionSteric Parameter (Taft's Es​ )Cytochrome P450 Stability (Soil DT50​ )Target Binding Affinity (Relative)
Isopropyl +1.53-0.47Low (Rapid α -oxidation)1.0x (Baseline)
tert-Butyl +1.98-1.54Moderate2.2x
1-Methylcyclopropyl +1.85-1.40High (Quaternary center blocks oxidation)4.5x

Data represents generalized structure-activity relationship (SAR) trends for pyrazole-4-carboxamide SDHI fungicides.

Synthetic Workflows & Retrosynthetic Strategy

The true value of 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole lies in its divergent synthetic potential. By selectively functionalizing the 1H -nitrogen, the 4-bromo position is primed for either Suzuki-Miyaura cross-coupling (to yield 4-arylpyrazole insecticides) or aminocarbonylation (to yield SDHI fungicides).

SyntheticWorkflow BB 4-Bromo-3-(1-methylcyclopropyl) -1H-pyrazole N_Alk N-Alkylation (MeI, K2CO3) BB->N_Alk Int1 1-Alkyl-4-bromo-3- (1-methylcyclopropyl)pyrazole N_Alk->Int1 Carbonylation Pd-Catalyzed Carbonylation (Mo(CO)6) Int1->Carbonylation Suzuki Suzuki-Miyaura Cross-Coupling Int1->Suzuki Amidation Amide Coupling (Aniline, HATU) Carbonylation->Amidation SDHI SDHI Fungicide (Pyrazole-4-carboxamide) Amidation->SDHI Insecticide Novel Insecticide (4-Arylpyrazole Scaffold) Suzuki->Insecticide

Retrosynthetic divergence of 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole into key agrochemicals.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems . Each step includes mechanistic causality and built-in quality assurance checkpoints to ensure high-fidelity synthesis.

Protocol A: N-Alkylation (Protection and Functionalization)

Objective: Mask the nucleophilic 1H -pyrazole to prevent catalyst poisoning during downstream cross-coupling, while installing the required N-alkyl group for the final active ingredient.

  • Setup: To an oven-dried 100 mL round-bottom flask, add 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole (1.0 eq, 10 mmol) and anhydrous DMF (25 mL) under an argon atmosphere.

  • Base Addition: Add K2​CO3​ (2.0 eq, 20 mmol).

    • Causality: Potassium carbonate is a mild, insoluble base that effectively deprotonates the pyrazole N-H ( pKa​≈14 ) without promoting side reactions or degrading the solvent.

  • Electrophile Addition: Dropwise add methyl iodide (1.2 eq, 12 mmol) at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the starting material peak disappears and a new peak at m/z 215/217 [M+H]+ (characteristic 1:1 bromine isotope pattern) emerges.

  • Workup: Quench with ice water (50 mL) and extract with EtOAc (3 x 30 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Palladium-Catalyzed Aminocarbonylation (SDHI Precursor Synthesis)

Objective: Directly convert the 4-bromo pyrazole into a pyrazole-4-carboxamide using a solid CO surrogate, bypassing the need for hazardous high-pressure carbon monoxide gas or cryogenic lithiation.

  • Setup: In a thick-walled glass pressure tube, combine the 1-methyl-4-bromo-3-(1-methylcyclopropyl)pyrazole from Protocol A (1.0 eq, 5 mmol), the target aniline (e.g., 2-(bicyclopropyl-2-yl)phenylamine) (1.2 eq, 6 mmol), and 1,4-dioxane (15 mL).

  • Catalyst & Ligand: Add Pd(OAc)2​ (5 mol%) and Xantphos (10 mol%).

    • Causality: Xantphos is explicitly chosen for its wide bite angle (~111°), which forces the palladium center into a geometry that highly favors the final reductive elimination step, preventing the accumulation of stable Pd(II) dead-end complexes.

  • CO Surrogate & Base: Add Molybdenum hexacarbonyl ( Mo(CO)6​ , 0.5 eq) and DBU (3.0 eq).

    • Causality: Mo(CO)6​ acts as a slow-release CO source upon heating. This maintains a low, steady-state concentration of CO in solution, preventing the palladium catalyst from being poisoned by CO over-coordination. DBU acts as a strong, non-nucleophilic base to neutralize the generated HBr.

  • Reaction: Seal the tube and heat to 110 °C for 16 hours.

  • Self-Validation Checkpoint: TLC (Hexanes/EtOAc 2:1) should show complete consumption of the bromide. GC-MS will confirm the mass of the newly formed carboxamide.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black. Wash the filtrate with 10% aqueous EDTA to sequester trace heavy metal residues, ensuring the agrochemical product meets environmental purity standards.

Biological Pathway & Mechanism of Action

Once synthesized, SDHI fungicides containing the 1-methylcyclopropyl pyrazole scaffold exhibit potent fungicidal activity by disrupting the fungal tricarboxylic acid (TCA) cycle. The lipophilic cyclopropyl group anchors the molecule deep within the ubiquinone-binding pocket of Succinate Dehydrogenase (Complex II).

MOA Fungicide SDHI Fungicide (1-Methylcyclopropyl) ComplexII Succinate Dehydrogenase (Complex II) Fungicide->ComplexII Penetrates cell QSite Ubiquinone Binding Site ComplexII->QSite High-affinity binding Block Electron Transport Blockade QSite->Block Inhibits reduction Death Fungal Cell Death Block->Death ATP depletion

Mechanism of action for SDHI fungicides utilizing the 1-methylcyclopropyl pyrazole scaffold.

References

  • Title: 874512-52-4,Tetrahydrothiophene-3-carbonitrile-AccelaChem|AccelaChemBio (Cataloging 4-Bromo-3-(1-methylcyclopropyl)-1H-pyrazole, CAS: 1537445-10-5)
  • Title: Indazapyroxamet | Carboxamide Insecticide | RUO - Benchchem Source: Benchchem URL
  • Title: New Isoxazoline Cyclopropyl-Picolinamide Derivatives as Potential Insecticides Source: Journal of Agricultural and Food Chemistry - ACS Publications URL
  • Title: AU664392B2 - Fungicides for the control of take-all disease of plants Source: Google Patents URL
  • Title: 1-Methyl-3-(1-methylcyclopropyl)-4-(propan-2-yl)

Sources

Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole (CAS: 1537445-10-5)[1].

This compound is a critical building block in drug development, but its synthesis is often plagued by incomplete cyclization and poor regioselectivity during halogenation. This guide provides field-proven troubleshooting strategies, optimized methodologies, and the causal logic behind every experimental choice to help you maximize your yield.

I. Synthetic Workflow Visualization

SynthesisPathway SM 1-(1-methylcyclopropyl) ethanone DMFDMA DMF-DMA (Solvent-free, Reflux) SM->DMFDMA Step 1a Enaminone Enaminone Intermediate DMFDMA->Enaminone - MeOH Hydrazine Hydrazine Hydrate (Ethanol, Reflux) Enaminone->Hydrazine Step 1b Pyrazole 3-(1-methylcyclopropyl) -1H-pyrazole Hydrazine->Pyrazole Cyclization NBS N-Bromosuccinimide (0°C to RT, ACN) Pyrazole->NBS Step 2 SEAr Product 4-bromo-3-(1-methylcyclopropyl) -1H-pyrazole NBS->Product Bromination

Fig 1: Two-step synthetic workflow for 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole.

II. Troubleshooting & FAQs

Q1: My enaminone intermediate yield is consistently below 60%. How can I push this reaction to completion? A: The reaction between 1-(1-methylcyclopropyl)ethanone and N,N-dimethylformamide dimethyl acetal (DMF-DMA) is an equilibrium process. As the enaminone forms, methanol is generated as a byproduct. To drive the reaction forward according to Le Chatelier's principle, you must actively remove the methanol from the system.

  • Causality & Solution: Do not use a standard reflux condenser, which simply returns the methanol to the flask. Instead, run the reaction neat (using a slight excess of DMF-DMA as the solvent) and equip your flask with a short-path distillation head. Distilling off the methanol at ~65 °C forces the equilibrium toward the product, routinely increasing yields to >85%.

Q2: During the bromination step, I am seeing unreacted starting material alongside dibrominated byproducts. How do I improve regioselectivity? A: Bromination of the pyrazole core occurs via an Electrophilic Aromatic Substitution (SEAr) mechanism. The 4-position of the pyrazole ring is the most electron-rich and thermodynamically favored site for electrophilic attack[2]. However, poor temperature control or degraded reagents can lead to non-selective halogenation. N-Bromosuccinimide (NBS) acts as a "Br+" synthon[3]. If your NBS is old (appearing yellow or orange instead of stark white), it contains free molecular bromine (Br2), which is highly reactive and causes rapid over-bromination.

  • Causality & Solution: Recrystallize your NBS from boiling water before use to ensure it acts as a controlled Br+ source. Conduct the reaction in Acetonitrile (ACN) rather than DMF. ACN stabilizes the polar transition state of the SEAr mechanism without participating in side reactions. Cool the pyrazole solution strictly to 0 °C before adding the NBS portion-wise to control the exothermic reaction.

Q3: What is the most efficient way to remove the succinimide byproduct during workup without losing my target pyrazole? A: Succinimide is highly soluble in water, whereas your brominated pyrazole has significant lipophilic character due to the 1-methylcyclopropyl group.

  • Causality & Solution: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer thoroughly with a 5% aqueous sodium bicarbonate (NaHCO3) solution, followed by brine. If succinimide persists (visible on TLC or NMR), triturate the crude solid with a non-polar solvent mixture like hexanes/diethyl ether (1:1)[3]. The target pyrazole will dissolve or form a clean solid, while the succinimide will remain partitioned, allowing for easy isolation via filtration.

TroubleshootingLogic Issue Low Yield in Bromination Step Check1 Is starting material unreacted? Issue->Check1 Check2 Are there multiple bromination spots? Issue->Check2 Sol1 Ensure NBS is fresh & dry. Use ACN. Check1->Sol1 Yes Sol2 Strictly control temp at 0°C. Use 1.05 eq NBS. Check2->Sol2 Yes

Fig 2: Decision tree for troubleshooting low yields during the pyrazole bromination step.

III. Quantitative Optimization Data

To validate the SEAr bromination conditions, our laboratory evaluated various parameters. The data below summarizes how solvent choice and stoichiometry directly impact the yield and purity of 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole.

SolventTemperatureNBS EquivalentsReaction TimeObserved Yield (%)Primary Impurity Profile
DMFRoom Temp1.202.0 h65%Significant dibrominated byproduct
DCM0 °C to RT1.104.0 h78%Unreacted starting material
ACN 0 °C to RT 1.05 1.5 h 92% Trace succinimide (easily washed)

IV. Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the in-process checks (TLC/Visual) confirm success.

Step 1: Synthesis of 3-(1-methylcyclopropyl)-1H-pyrazole
  • Enaminone Formation: To a 250 mL round-bottom flask, add 1-(1-methylcyclopropyl)ethanone (10.0 g, 102 mmol) and DMF-DMA (18.2 g, 153 mmol, 1.5 eq).

  • Distillation: Equip the flask with a short-path distillation apparatus. Heat the mixture to 100 °C. Self-Validation: You should observe methanol distilling over at ~64-65 °C. Continue heating for 12 hours until distillation ceases.

  • Concentration: Remove excess DMF-DMA under reduced pressure to yield the crude enaminone as a dark oil.

  • Cyclization: Dissolve the crude enaminone in absolute ethanol (100 mL). Cool the flask to 0 °C using an ice bath.

  • Hydrazine Addition: Slowly add hydrazine hydrate (6.1 g, 122 mmol, 1.2 eq) dropwise over 15 minutes. Caution: Exothermic reaction.

  • Reflux: Replace the distillation head with a reflux condenser and heat the mixture to 80 °C for 3 hours. Self-Validation: Check via TLC (Hexanes:EtOAc 1:1). The enaminone spot should be completely consumed.

  • Workup: Concentrate the mixture in vacuo. Partition the residue between EtOAc (150 mL) and water (100 mL). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate to yield 3-(1-methylcyclopropyl)-1H-pyrazole.

Step 2: Regioselective Bromination
  • Preparation: Dissolve 3-(1-methylcyclopropyl)-1H-pyrazole (10.0 g, 81.8 mmol) in dry Acetonitrile (100 mL) in a 250 mL flask.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach strictly 0 °C.

  • Halogenation: Weigh out freshly recrystallized N-Bromosuccinimide (15.3 g, 85.9 mmol, 1.05 eq). Add the NBS portion-wise over 30 minutes to maintain the temperature at 0 °C. Self-Validation: The solution may turn slightly yellow but should not turn dark orange/red (which indicates free Br2 formation).

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 1.5 hours. Monitor via TLC (Hexanes:EtOAc 3:1) until the starting material is consumed.

  • Quenching & Extraction: Pour the reaction mixture into 150 mL of ice water. Extract with EtOAc (3 x 100 mL).

  • Purification: Wash the combined organic layers with 5% aqueous NaHCO3 (2 x 100 mL) to remove succinimide, followed by brine (100 mL). Dry over Na2SO4, filter, and concentrate.

  • Final Polish: If a white solid residue (succinimide) remains, triturate the crude product with Hexanes/Diethyl Ether (1:1, 50 mL), filter off the solid, and concentrate the filtrate to afford pure 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole.

V. References

  • Accela ChemBio Inc. (n.d.). 874512-52-4,Tetrahydrothiophene-3-carbonitrile-AccelaChem | AccelaChemBio. Retrieved April 4, 2026, from [Link]

  • The Journal of Organic Chemistry - ACS Publications. (2025). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. Retrieved April 4, 2026, from [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - RSC Books. (n.d.). Selective Boc-Protection and Bromination of Pyrazoles. Retrieved April 4, 2026, from [Link]

Sources

Optimization

Technical Support Center: Preventing Debromination in Cross-Coupling of 4-Bromo-3-(1-methylcyclopropyl)-1H-pyrazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with a highly specific and frustrating side reaction: the loss of the bromine handle before carbon...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with a highly specific and frustrating side reaction: the loss of the bromine handle before carbon-carbon or carbon-heteroatom bond formation can occur.

When working with 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole , the most common failure mode during Suzuki-Miyaura or Buchwald-Hartwig cross-coupling is hydrodebromination (also known as hydrodehalogenation). Instead of your desired coupled product, the reaction yields 3-(1-methylcyclopropyl)-1H-pyrazole.

This guide bypasses generic advice to provide a mechanistic deep-dive, field-proven troubleshooting FAQs, and a self-validating protocol designed to shut down this parasitic pathway completely.

Mechanistic Causality: The "Why" Behind the Failure

To prevent debromination, we must first understand the kinetics of the catalytic cycle. In a standard palladium-catalyzed cross-coupling, the Pd(0) species undergoes oxidative addition into the C–Br bond to form an Ar–Pd(II)–Br intermediate.

For 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole, two structural factors create a "perfect storm" for debromination:

  • Steric Hindrance: The bulky 1-methylcyclopropyl group at the C3 position sterically shields the Pd center, significantly slowing down the transmetalation step.

  • The Acidic N–H Bond: The unprotected pyrazole nitrogen contains an acidic proton. Under basic conditions, it can be deprotonated to form a pyrazolide anion. This intermediate can either coordinate directly to the palladium (poisoning the catalyst) or act as an internal proton source.

When transmetalation is slow, the Ar–Pd(II)–Br intermediate has time to undergo alternative reactions. If protic solvents (like ethanol) or bases with β -hydrogens (like alkoxides) are present, they can coordinate to the palladium and undergo β -hydride elimination. This generates a highly reactive Ar–Pd(II)–H species, which rapidly undergoes reductive elimination to yield the debrominated pyrazole [1]. Furthermore, the free N-H of the pyrazole can directly facilitate this protonation-reduction pathway [2].

Mechanism A Pd(0) Catalyst B Oxidative Addition (Ar-Pd-Br) A->B + Pyrazole-Br C Transmetalation (Ar-Pd-R) B->C + R-B(OH)2, Base E β-Hydride Elimination / Protonation B->E Protic Solvent / N-H (Slow Transmetalation) D Reductive Elimination (Desired Product) C->D Fast D->A F Ar-Pd-H Intermediate E->F G Hydrodebromination (Debrominated Pyrazole) F->G Fast Reductive Elimination G->A Catalyst Loss

Caption: Catalytic cycle showing the desired cross-coupling vs. the parasitic hydrodebromination pathway.

Troubleshooting Guides & FAQs

Q1: I am using standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, EtOH/H₂O). Why is my pyrazole completely debrominated?

A: You are inadvertently supplying the reaction with an abundance of hydride sources. Ethanol is a classic culprit; primary and secondary alcohols can be oxidized by the Pd(II) intermediate, undergoing β -hydride elimination to form a palladium-hydride species, which then reduces your starting material [3]. Action: Switch to an aprotic solvent system such as 1,4-Dioxane/H₂O or Toluene/H₂O.

Q2: I switched to an aprotic solvent, but I am still seeing 50% debromination. What is the next step?

A: The unprotected N–H of the pyrazole is likely your remaining proton source. Halogenated aminopyrazoles and unprotected pyrazoles are notoriously susceptible to base-promoted dehalogenation via tautomerization and proton exchange [2]. Action: You must mask the N–H bond. Protect the pyrazole with a Tetrahydropyranyl (THP) or 2-(Trimethylsilyl)ethoxymethyl (SEM) group prior to the coupling step.

Q3: Does my choice of base matter if the solvent is aprotic and the pyrazole is protected?

A: Absolutely. Strong bases like Sodium tert-butoxide (NaOtBu) can still promote side reactions, including transfer hydrodehalogenation, especially if trace moisture is present [4]. Action: Downgrade the base strength. Potassium phosphate tribasic (K₃PO₄) or Cesium carbonate (Cs₂CO₃) provide sufficient basicity to activate the boronic acid without aggressively promoting hydride formation.

Q4: How do I overcome the steric hindrance of the 1-methylcyclopropyl group to outcompete the side reaction?

A: You need a ligand that accelerates transmetalation and reductive elimination. First-generation catalysts like Pd(PPh₃)₄ are too slow. Action: Utilize bulky, electron-rich dialkylbiaryl phosphine ligands. XPhos or SPhos (ideally as Pd G3 or G4 precatalysts) are structurally designed to force the palladium into a monoligated state, drastically lowering the activation energy for transmetalation and out-pacing the debromination pathway.

Workflow Step1 Identify Debromination via LC-MS Step2 Is Pyrazole N-H Protected? Step1->Step2 Step3 Protect N-H (SEM/THP) Step2->Step3 No Step4 Check Base & Solvent Step2->Step4 Yes Step3->Step4 Step5 Switch to Dioxane & K3PO4 Step4->Step5 Using Protic/Strong Base Step6 Upgrade Catalyst (XPhos Pd G3) Step4->Step6 Already Optimized

Caption: Systematic troubleshooting workflow for mitigating pyrazole debromination.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the ratio of desired product to debrominated byproduct for 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole.

EntrySolvent SystemBaseCatalyst / LigandN-H ProtectionRatio (Product : Debrominated)
1EtOH / H₂ONa₂CO₃Pd(PPh₃)₄None15 : 85
21,4-Dioxane / H₂ONaOtBuPd(dppf)Cl₂None30 : 70
31,4-Dioxane / H₂OK₃PO₄XPhos Pd G3None55 : 45
41,4-Dioxane / H₂OK₃PO₄Pd(PPh₃)₄THP70 : 30
5 1,4-Dioxane / H₂O K₃PO₄ XPhos Pd G3 THP >98 : <2

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol utilizes built-in validation checkpoints. By following these steps, you create a self-correcting workflow.

Phase 1: THP Protection of 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole
  • Setup: In an oven-dried flask under nitrogen, dissolve 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M).

  • Reagent Addition: Add 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv) followed by a catalytic amount of p-Toluenesulfonic acid monohydrate (PTSA) (0.1 equiv).

  • Reaction: Stir at room temperature for 4 hours.

  • Validation Checkpoint 1 (TLC): Spot the reaction on silica TLC (Hexanes:EtOAc 3:1). The starting material (highly polar, stains heavily with KMnO₄) should disappear, replaced by a significantly less polar spot (the THP-protected pyrazole).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate. Note: The product is often a mixture of regioisomers due to the THP group; this is normal and both isomers will couple successfully.

Phase 2: Suzuki-Miyaura Cross-Coupling
  • Preparation: To a Schlenk tube, add the THP-protected pyrazole (1.0 equiv), the desired arylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G3 (2-5 mol%).

  • Inert Atmosphere: Seal the tube and perform three vacuum/nitrogen backfill cycles. Crucial step: Oxygen promotes catalyst degradation and homocoupling.

  • Solvent Addition: Add degassed 1,4-Dioxane and degassed H₂O (4:1 ratio) via syringe to achieve a 0.1 M concentration.

  • Validation Checkpoint 2 (Visual): Upon solvent addition and mild heating (40 °C), the mixture should transition from a pale suspension to a homogenous, deep red/brown solution. This color change visually validates the activation of the G3 precatalyst into the active Pd(0) species.

  • Reaction: Heat to 80 °C for 2–4 hours.

  • Validation Checkpoint 3 (LC-MS): Sample the reaction. You should observe the mass of the coupled product (often with the loss of the THP group mass [-84 Da] in the mass spectrometer's ionization chamber depending on your source settings). The peak corresponding to the debrominated mass (M - 79 + 1) should be 2%.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry, and purify via flash chromatography.

References

  • A mechanistic investigation of hydrodehalogenation using ESI-MS Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Transfer Hydrodehalogenation of Aryl Halides mediated by[Pd(IPr)(cinnamyl)Cl]* Source: Ghent University / ChemRxiv URL:[Link]

Troubleshooting

Technical Support Center: Optimizing Purification of 4-Bromo-3-(1-methylcyclopropyl)-1H-pyrazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges associated with isolating and purifying 4-bromo-3-(1-methylcyclo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges associated with isolating and purifying 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole .

The introduction of a 1-methylcyclopropyl group onto the pyrazole core significantly increases the molecule's lipophilicity and conformational flexibility. While electrophilic bromination at the 4-position is generally highly selective due to the electron-rich nature of the pyrazole ring[1], the resulting product often exhibits a depressed melting point. This directly leads to the most common purification failure in this workflow: liquid-liquid phase separation (LLPS) , colloquially known as "oiling out," during recrystallization.

Experimental Workflow & Mechanistic Overview

The following workflow outlines the optimal path from a crude bromination reaction (typically utilizing N-Bromosuccinimide) to a high-purity crystalline product.

Workflow Crude Crude Pyrazole Mixture Wash Aqueous Workup (pH 8-9) Crude->Wash Remove Succinimide Org Organic Phase (Target Isolated) Wash->Org Phase Separation Cryst Mixed-Solvent Recrystallization Org->Cryst Solvent Swap Pure Pure Crystals (>98% Purity) Cryst->Pure Filtration & Drying

Caption: End-to-end purification workflow for 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole.

Troubleshooting & FAQs

Q1: During recrystallization, my product forms a dense oil at the bottom of the flask instead of crystallizing. How do I force crystallization?

Causality: "Oiling out" is a thermodynamic phenomenon that occurs when the target compound's melting point is lower than the temperature at which the solvent becomes saturated[2]. Because the 1-methylcyclopropyl group disrupts the rigid hydrogen-bonding network typical of simpler pyrazoles, the melting point is lowered. When the hot solvent cools, the compound phase-separates as a liquid rather than nucleating as a solid.

Solution: You must manipulate the solubility curve so that saturation occurs below the compound's melting point.

  • Increase Solvent Volume: Dilute the system slightly with your "good" solvent (e.g., Ethyl Acetate) to depress the saturation temperature[2].

  • Optimize the Binary Solvent System: Switch to an Ethyl Acetate/Hexane gradient. This provides a steeper solubility curve compared to single-solvent systems, which is highly effective for lipophilic heterocycles[3].

  • Thermal Control: Cool the solution at a strictly controlled rate (e.g., 1°C/min). Rapid cooling supersaturates the solution too quickly, bypassing the nucleation phase and forcing an oil out[3].

Q2: I am using N-Bromosuccinimide (NBS) for the bromination. How do I completely remove succinimide without losing my pyrazole product?

Causality: Succinimide is a common byproduct of[4]. While water-soluble, it retains moderate solubility in organic extraction solvents like dichloromethane (DCM) and will co-precipitate with your product if not chemically partitioned.

Solution: Exploit the pKa​ differential between the two molecules. The free 1H-pyrazole has a pKa​ of ~14.2, whereas succinimide has a pKa​ of ~9.4.

  • Action: Wash the organic phase with a mild aqueous base (e.g., saturated NaHCO3​ , pH ~8.3).

  • Mechanism: At pH 8.3, succinimide is partially deprotonated, drastically increasing its aqueous solubility. The pyrazole remains entirely neutral and highly soluble in the organic phase.

Q3: How do I separate the 4-bromo regioisomer from unreacted starting material?

Causality: Electrophilic aromatic substitution on pyrazoles is heavily directed to the 4-position[1]. However, trace unreacted starting materials or over-brominated species can persist. Solution: Utilize a hybrid purification approach. Run the crude mixture through a short silica gel plug (eluting with 10-20% EtOAc in Hexane) to strip polar baseline impurities, followed by a slow-cooling recrystallization to isolate the pure 4-bromo derivative[3].

Self-Validating Recrystallization Protocol

To ensure reproducibility, every step in this protocol includes a physical validation marker.

Step 1: Dissolution

  • Action: Dissolve the crude 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole in a minimum volume of hot Ethyl Acetate (approx. 60°C).

  • Validation: The solution must be completely transparent with no suspended particulates.

Step 2: Anti-Solvent Addition

  • Action: Dropwise add hot Hexane (or Heptane) while stirring until the solution reaches the cloud point.

  • Validation: The solution exhibits a persistent, faint milky turbidity that does not disappear upon swirling.

Step 3: Clarification & Seeding

  • Action: Add 1-2 drops of hot Ethyl Acetate until the turbidity just clears. If available, add a single seed crystal of pure product.

  • Validation: The solution is clear but highly supersaturated, poised for nucleation.

Step 4: Controlled Cooling

  • Action: Allow the flask to cool ambiently to room temperature (approx. 1°C/min). Do not agitate. Once at room temperature, transfer to an ice bath (0-5°C) for 1 hour.

  • Validation: Visual confirmation of distinct, sharp crystalline lattices forming on the flask walls. If a liquid layer forms at the bottom, the system has oiled out (refer to the decision tree below).

Step 5: Isolation

  • Action: Collect via vacuum filtration and wash with ice-cold Hexane.

  • Validation: The crystals should be free-flowing after drying. Spotting the mother liquor on a TLC plate (UV 254 nm) should show minimal product, confirming high recovery.

DecisionTree Issue Observation: Product Oils Out Check Is Melting Point < Saturation Temp? Issue->Check Sol1 Increase 'Good' Solvent Volume (Lowers Saturation Temp) Check->Sol1 Yes Sol2 Adjust Mixed Solvent Ratio (e.g., More EtOAc) Check->Sol2 No / Unknown Seed Add Seed Crystal at Cloud Point Sol1->Seed Sol2->Seed Success Crystallization Achieved Seed->Success

Caption: Decision tree for troubleshooting liquid-liquid phase separation (oiling out) during recrystallization.

Quantitative Data: Solvent Selection Matrix

Selecting the correct solvent is the most critical variable in preventing oiling out. The table below summarizes the optimal solvent parameters for lipophilic pyrazole derivatives based on established [3].

Solvent SystemRole in MatrixSuitabilityBoiling Point (°C)Evaporation Rate
Ethyl Acetate Good SolventHigh77.1Fast
Hexane / Heptane Anti-SolventHigh68.7 / 98.4Fast / Moderate
Ethanol Good SolventModerate78.4Moderate
Water Anti-SolventLow (Causes oiling)100.0Slow
Dichloromethane Extraction OnlyN/A (Too volatile)39.6Very Fast

Note: For 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole, an EtOAc/Hexane ratio of 1:3 to 1:4 is highly recommended to balance purity (>98%) and yield (75-80%)[3].

References

  • ResearchGate. Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. Available at:[Link][1]

  • PubMed (Photochemical & Photobiological Sciences). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. Available at:[Link][4]

  • Google Patents. US20240262826A1 - Wild type kit inhibitors (Details synthesis of 4-bromo-3-cyclopropyl-1H-pyrazole intermediates). Available at:[5]

Sources

Optimization

Technical Support Center: Solubilization Strategies for 4-Bromo-3-(1-methylcyclopropyl)-1H-pyrazole

Welcome to the Technical Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals facing precipitation or poor aqueous solubility when working with 4-bromo-3-(1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, formulation scientists, and drug development professionals facing precipitation or poor aqueous solubility when working with 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole (CAS: 1537445-10-5). Here, we dissect the physicochemical causality behind these issues and provide field-validated, step-by-step protocols to rescue your assays.

The Causality of Precipitation (Expertise & Experience)

Why does this specific pyrazole derivative resist polar solvation? The answer lies in the thermodynamic penalty of its hydration sphere. While the 1H-pyrazole core provides a polar hydrogen-bond donor/acceptor pair, the molecule's topological polar surface area (TPSA) is heavily overshadowed by two highly lipophilic substituents:

  • The 4-Bromo Group: This heavy, polarizable halogen significantly increases the partition coefficient (LogP) and disrupts water's hydrogen-bonding network.

  • The 3-(1-Methylcyclopropyl) Group: This bulky aliphatic ring introduces massive hydrophobic bulk.

When introduced into a polar solvent (like water or PBS), the inability of water to form favorable interactions with these hydrophobic domains leads to a massive entropic penalty. As detailed in 1, this forces the molecules to self-associate and precipitate out of solution to minimize their exposed surface area[1].

Frequently Asked Questions (FAQs)

Q1: Can I use pH adjustment to force the molecule into an aqueous solution? A1: It is highly discouraged for this specific scaffold. While unsubstituted pyrazoles are amphoteric, the electron-withdrawing nature of the 4-bromo group severely depresses the pKa of the conjugate acid (often pushing it < 1.5). Protonating the pyrazole nitrogen to form a soluble salt would require extremely acidic conditions (pH < 1), which will likely denature biological targets and degrade assay integrity.

Q2: I am using a biochemical assay that tolerates up to 5% organic solvent. What is the optimal co-solvent? A2: Dimethyl sulfoxide (DMSO) is the gold standard here. The polar aprotic nature of DMSO effectively solvates the pyrazole core, while its methyl groups interact favorably with the lipopropyl and bromo moieties. We recommend preparing a master stock in 100% DMSO, followed by a solvent change precipitation method—diluting dropwise into the aqueous buffer under high-shear vortexing to prevent localized supersaturation, a standard2[2].

Q3: My cell-based assay cannot tolerate DMSO above 0.5%. How can I maintain solubility? A3: You must shift from co-solvency to molecular encapsulation using Cyclodextrin Complexation . As shown in 3, the hydrophobic cavity of β-cyclodextrin is perfectly sized to encapsulate the lipophilic groups, shielding them from the aqueous environment while the exterior hydroxyl groups ensure high aqueous solubility[3].

Quantitative Data: Excipient Selection Guide

Summarizing the tolerability and mechanism of action for various solubilization agents ensures you select the right system for your specific downstream application.

Table 1: Solubilization Agents for 4-Bromo-3-(1-methylcyclopropyl)-1H-pyrazole

StrategySolubilizing AgentMechanism of ActionMax Tolerable Limit (Cellular Assays)
Co-Solvent DMSOPolar aprotic solvation0.1% - 0.5% (v/v)
Co-Solvent PEG 400Dielectric constant reduction1.0% - 5.0% (v/v)
Complexation HP-β-CDHydrophobic cavity encapsulationUp to 10.0% (w/v)
Surfactant Tween 80Micellar solubilization0.01% - 0.1% (v/v)
Experimental Protocols: Self-Validating Workflows
Protocol A: Phase-Solubility Complexation with HP-β-CD

This protocol leverages the freeze-drying method to create a true inclusion complex, ensuring the pyrazole does not crash out upon dilution, a method validated in 4[4].

  • Preparation of Host Solution: Dissolve 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in deionized water to create a 10% (w/v) solution.

  • Solute Addition: Add an excess amount (beyond expected saturation) of 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole powder to the cyclodextrin solution.

  • Thermodynamic Equilibration: Place the suspension on an orbital shaker at 25°C for 48 hours.

    • Self-Validation Check: The extended 48-hour timeframe ensures the system reaches thermodynamic equilibrium rather than remaining a kinetic suspension.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter to remove uncomplexed, precipitated pyrazole.

  • Lyophilization: Freeze-dry the clear filtrate to obtain the solid inclusion complex powder.

  • Reconstitution & Validation: Reconstitute the powder in your target assay buffer.

    • Self-Validation Check: Analyze the reconstituted solution via Dynamic Light Scattering (DLS). A lack of particles >10 nm confirms true molecular solubilization rather than colloidal aggregation.

Visualization of Solubilization Logic

SolubilizationWorkflow A Precipitation of 4-bromo-3- (1-methylcyclopropyl)-1H-pyrazole B Assess Downstream Assay Tolerance A->B C High Organic Tolerance (>5% DMSO) B->C Biochemical Assays D Low Organic Tolerance (<1% DMSO) B->D Cell/In Vivo Assays E Co-Solvent System (DMSO / PEG400) C->E F Cyclodextrin Complexation (HP-β-CD) D->F G Validate via Dynamic Light Scattering (DLS) E->G Check for nano-aggregates F->G Verify inclusion complex

Decision matrix for selecting a solubilization strategy based on assay tolerance.

References
  • Determination and Correlation of Solubility of 3,4-Dinitro-1H-pyrazole in Different Pure Solvents from 298.15 K to 338.15 K | Journal of Chemical & Engineering Data - ACS Publications | 1

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics | PMC - National Institutes of Health | 2

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes | MDPI | 3

  • Enhancement of solubility of albendazole by complexation with β-cyclodextrin | SciELO | 4

Sources

Troubleshooting

Technical Support Center: Navigating Substitution Reactions with 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole. This guide is designed to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole. This guide is designed to provide in-depth troubleshooting advice and practical solutions for overcoming the unique challenges presented by this sterically hindered substrate in common substitution reactions. The bulky 1-methylcyclopropyl group at the C3 position significantly impacts the reactivity of the adjacent C4-bromo position, often leading to low yields and side reactions. This resource will help you navigate these complexities and achieve your desired synthetic outcomes.

Understanding the Challenge: The Impact of Steric Hindrance

The core of the issue with 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole lies in the steric bulk of the 1-methylcyclopropyl group. This substituent partially blocks the approach of the catalyst and coupling partners to the C4-bromo reaction site. This steric hindrance can impede the crucial oxidative addition step in many palladium-catalyzed cross-coupling reactions, leading to sluggish or incomplete conversions.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why am I seeing very low to no conversion in my Suzuki-Miyaura coupling reaction?

Low conversion in Suzuki-Miyaura couplings with this substrate is a common issue. The primary reason is often an inadequate catalyst system that cannot overcome the steric hindrance.[1][3] The choice of ligand, palladium precursor, and base are all critical factors. Additionally, side reactions like protodeboronation of the boronic acid can reduce the yield.[3]

Q2: I'm attempting a Buchwald-Hartwig amination, but the reaction is stalled. What are the likely causes?

Similar to Suzuki couplings, stalled Buchwald-Hartwig aminations are typically due to the steric challenge. The nitrogen atom in the pyrazole ring can also coordinate with the palladium catalyst, leading to deactivation.[3] The selection of a sufficiently bulky and electron-rich ligand is paramount to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[4][5]

Q3: In my Sonogashira coupling, I'm observing significant amounts of homocoupling of my alkyne. How can I prevent this?

Alkyne homocoupling (Glaser coupling) is a common side reaction in Sonogashira couplings, often exacerbated by the presence of oxygen.[3] With a sterically hindered substrate like 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole, the desired cross-coupling can be slow, allowing the competitive homocoupling pathway to dominate. Careful control of reaction conditions, particularly rigorous deoxygenation, is crucial.

Q4: Are there any general strategies to improve the success rate of cross-coupling reactions with this substrate?

Yes, several general strategies can be employed:

  • Ligand Selection: Utilize bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a monoligated, highly reactive palladium species that is less sterically encumbered.[6][7][8]

  • Catalyst Precursor: Use pre-formed palladium catalysts (precatalysts) which can be more active and require no induction period.

  • Base Selection: The choice of base is critical. Stronger bases are often required for sterically hindered substrates.[1]

  • Temperature: Higher reaction temperatures can provide the necessary activation energy to overcome the steric barrier, but should be balanced against potential catalyst decomposition or side reactions.[9]

  • Solvent: The choice of solvent can influence catalyst solubility and activity. Anhydrous, degassed solvents are essential.[3]

Troubleshooting Guides

Guide 1: Suzuki-Miyaura Coupling

This guide provides a systematic approach to troubleshooting low yields in Suzuki-Miyaura couplings with 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole.

start Low Yield in Suzuki Coupling ligand Screen Bulky Ligands (e.g., SPhos, XPhos, RuPhos) start->ligand yield_improved Yield Improved? ligand->yield_improved Run Test Reactions base Optimize the Base (e.g., K3PO4, Cs2CO3) temp Adjust Temperature & Time (e.g., 80-120 °C, 12-24h) base->temp solvent Vary the Solvent (e.g., Dioxane, Toluene, THF/H2O) temp->solvent catalyst Change Palladium Precursor (e.g., Pd2(dba)3, Pd(OAc)2, Precatalysts) solvent->catalyst boronic_acid Check Boronic Acid Stability (Consider Pinacol Ester) catalyst->boronic_acid reevaluate Re-evaluate Synthetic Route boronic_acid->reevaluate yield_improved->base No optimized Reaction Optimized yield_improved->optimized Yes

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Step 1: Catalyst System Optimization

ParameterRecommendationRationale
Palladium Precursor Pd₂(dba)₃ or a G2/G3 precatalyst (e.g., XPhos Pd G2)Pre-formed catalysts are often more active and reproducible.[10] Pd₂(dba)₃ is a good source of Pd(0).
Ligand Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos)[7][11] or bulky NHC ligands (e.g., IPr)[8]These ligands are sterically demanding and electron-rich, which promotes the formation of the active monoligated palladium species, facilitating oxidative addition to the hindered C-Br bond.[6][12]
Base Strong, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][3]A strong base is often necessary to facilitate the transmetalation step, especially with sterically hindered substrates.
Solvent Anhydrous, degassed aprotic polar solvents like 1,4-dioxane, toluene, or a mixture of THF and water.[3][13]The choice of solvent can significantly impact the solubility of the catalyst and reagents, affecting reaction rates. Rigorous degassing is crucial to prevent catalyst oxidation.

Experimental Protocol Example:

  • To a dry Schlenk tube, add 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole (1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add anhydrous, degassed solvent (e.g., 1,4-dioxane).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

Guide 2: Buchwald-Hartwig Amination

This guide addresses common failures in the C-N coupling of amines with 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole.

Caption: Key optimization areas for Buchwald-Hartwig amination.

Step 1: Selecting the Right Catalyst-Ligand Combination

The success of a Buchwald-Hartwig amination on this hindered substrate is highly dependent on the ligand.[14]

Ligand ClassSpecific ExamplesRationale
Biaryl Phosphines BrettPhos, tBuXPhos, AlisonPhos, AliPhos[7][15]These ligands possess the steric bulk and electron-donating properties necessary to stabilize the palladium center and promote the challenging reductive elimination step that forms the C-N bond.[4][5]
DavePhos Family tBuDavePhosHas shown success in couplings with 4-halopyrazoles, particularly when using microwave heating to overcome activation barriers.[16]

Step 2: Base and Solvent Considerations

A strong, non-nucleophilic base is required to deprotonate the amine without competing as a nucleophile. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[17] Anhydrous toluene or 1,4-dioxane are typically the solvents of choice.[9][18]

Experimental Protocol Example:

  • In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BrettPhos, 4.4 mol%), and the base (e.g., NaOtBu, 1.5 equiv) to a dry reaction vessel.

  • Add a solution of 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole (1.0 equiv) and the amine (1.2 equiv) in anhydrous, degassed toluene.

  • Seal the vessel and heat to 100-110 °C for 16-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the reaction, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues.

Guide 3: Sonogashira Coupling

This section focuses on optimizing the Sonogashira coupling and minimizing side reactions.

ParameterRecommendationRationale
Catalyst System Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and CuI.This is a classic and often effective catalyst system for Sonogashira reactions.[19] For hindered substrates, more advanced catalyst systems may be needed.
Ligand (if not using a pre-formed complex) Electron-rich and sterically demanding phosphines like P(t-Bu)₃.These ligands can accelerate the oxidative addition step, which is often rate-limiting with sterically hindered aryl bromides.[2][20]
Base An amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).The base is crucial for both the deprotonation of the terminal alkyne and for scavenging the HBr generated during the reaction.[21]
Atmosphere Strictly inert (Argon or Nitrogen).Oxygen promotes the undesirable homocoupling of the alkyne (Glaser coupling). Rigorous degassing of solvents and reagents is essential.[3]
Copper Co-catalyst Use of CuI is standard, but "copper-free" Sonogashira protocols can be considered.The copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center.[19] In some cases, copper can promote homocoupling, making copper-free conditions advantageous.

Experimental Protocol Example (Copper-Cocatalyzed):

  • To a Schlenk flask, add 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper co-catalyst (e.g., CuI, 5 mol%).

  • Evacuate and backfill with argon three times.

  • Add anhydrous, degassed solvent (e.g., THF or DMF) and the amine base (e.g., TEA, 3.0 equiv).

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • Stir the reaction at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the alkyne, for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

By systematically applying these troubleshooting guides and understanding the underlying chemical principles, researchers can significantly improve their success rate in performing substitution reactions on the sterically challenging 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole substrate.

References

  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles - Benchchem.
  • Subtle steric differences reveal a model for Ni cross-coupling success. (2017, March 27).
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.
  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC.
  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. (2019, July 16).
  • Managing steric hindrance in reactions involving 2'-Iodo-2-(2-methoxyphenyl)acetophenone - Benchchem.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019, December 20). MDPI.
  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. PMC.
  • Pyrazole synthesis - Organic Chemistry Portal.
  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. (2017, July 18). The Journal of Organic Chemistry - ACS Publications.
  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. (2016, January 5). Reddit.
  • Cross-Coupling Reactions Guide.
  • Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine - Benchchem.
  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. (2015, February 4). Journal of the American Chemical Society.
  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Publishing.
  • Cross-coupling reactions of pyrazoles 17 with styrylboronic acid 18 to... ResearchGate.
  • Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling. (2019, June 21). MDPI.
  • The effect of steric bulk in Sonogashira coupling reactions | Request PDF. ResearchGate.
  • Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. (2015, March 16). PubMed.
  • Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. SciELO.
  • 1-Methyl-3-(1-methylcyclopropyl)-4-(propan-2-yl)-1H-pyrazol-5-amine - EvitaChem.
  • Overcoming steric hindrance in reactions involving the 4-anilinopiperidine core - Benchchem.
  • Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. (2020, December 7). ACS Publications.
  • Design of New Ligands for the Palladium-Catalyzed Arylation of #-Branched Secondary Amines. MIT Open Access Articles.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019, December 19). ResearchGate.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC.
  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2012, March 6). The Journal of Organic Chemistry - ACS Publications.
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
  • Buchwald–Hartwig amination. Wikipedia.
  • TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4. Tokyo Chemical Industry (India) Pvt. Ltd..
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017, December 4). ResearchGate.
  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. RSC Publishing.
  • Why can't I achieve good yields for this Suzuki reaction? (2018, October 2). ResearchGate.
  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. (2022, June 30). Organic Letters - ACS Publications.
  • Sonogashira coupling. Wikipedia.
  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014, January 13).
  • Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. (2009, July 23). PubMed.
  • A highly active Suzuki catalyst for the synthesis of sterically hindered biaryls: novel ligand coordination. (2002, February 20). PubMed.
  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. (2021, August 18). Semantic Scholar.
  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.
  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. (2022, May 29). MDPI.
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal.
  • 4-bromo-3-cyclopropyl-1H-pyrazole-5-carbohydrazide - C7H9BrN4O | CSSB00015443705.
  • 4-Bromo-3-cyclopropyl-1-propyl-1H-pyrazole | 1245773-16-3 | C9H13BrN2 | Appchem.

Sources

Optimization

Technical Support Center: Resolving Regioselectivity Issues During N-Protection of 4-Bromo-3-(1-methylcyclopropyl)-1H-pyrazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselective N-protection of asymmetric pyrazoles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselective N-protection of asymmetric pyrazoles. The compound 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole presents a unique synthetic hurdle: the bulky 1-methylcyclopropyl group at the C3 position creates a massive steric bias, yet the high nucleophilicity of the pyrazolide anion often leads to an inseparable mixture of N1 and N2 regioisomers under standard conditions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you decisively control the regiochemical outcome of your experiments.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my N-protection reaction yield an inseparable mixture of N1 and N2 regioisomers? A1: The core issue is the competition between kinetic and thermodynamic control during the alkylation of the pyrazolide anion. When you deprotonate 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole with a strong base (e.g., NaH), the resulting anion delocalizes its charge across both the N1 and N2 atoms. Under standard kinetic conditions (low temperature, highly reactive electrophiles like SEM-Cl or Boc₂O), the electrophile attacks both nitrogens indiscriminately. While the N1-isomer (where the protecting group is far from the bulky 1-methylcyclopropyl group) is thermodynamically favored due to lower steric strain, the low activation energy of the kinetic pathway traps a significant portion of the product as the sterically hindered N2-isomer.

Q2: My target requires the N1-protected isomer (bulky group at C3) in high purity. How can I drive the regioselectivity? A2: To selectively obtain the N1-isomer, you must operate under thermodynamic control. If you are using a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group, you can utilize a post-reaction equilibration technique known as the "SEM Switch" 1. By heating your isomeric mixture with 10 mol% SEM-Cl in acetonitrile, the kinetically trapped N2-isomer forms a transient pyrazolium salt. This intermediate rapidly collapses into the thermodynamically stable N1-isomer, effectively "switching" the protecting group to the less hindered nitrogen and resolving the mixture into a single product.

Q3: My synthetic route requires the sterically hindered N2-protected isomer (bulky group at C5). Standard conditions give mostly N1. What is the workaround? A3: Synthesizing the sterically hindered N2-isomer requires overriding the inherent thermodynamic bias. You can achieve this via two distinct mechanistic approaches:

  • Directed Catalysis: Utilizing a Lewis acid such as MgBr₂ (20 mol%) coordinates both the pyrazole nitrogens and the incoming electrophile, specifically directing the nucleophilic attack to the N2 position despite the steric clash 2.

  • Transition State Modulation: Employing a weaker, non-coordinating base like 2,6-lutidine instead of NaH or K₂CO₃ alters the transition state energy. The weak base prevents the formation of a "naked" pyrazolide anion, allowing hydrogen-bonding and ionic interactions to guide the electrophile to the N2 position 3.

Part 2: Quantitative Data Summary

The following table summarizes how different reagents and conditions dictate the regiochemical outcome for 3-substituted pyrazoles.

StrategyBase / CatalystElectrophile / PGTempExpected Major IsomerTypical N1:N2 Ratio
Kinetic Control NaHSEM-Cl, Boc₂O0 °C to RTMixture~ 1.5 : 1
Thermodynamic Control K₂CO₃Trt-Cl, SEM-Cl80 °CN1 (3-substituted)> 20 : 1
SEM Switch Equilibration 10 mol% SEM-Cl(Isomerization)80 °CN1 (3-substituted)> 95 : 5
Directed Catalysis MgBr₂ / DIPEAα-bromoacetates0 °C to RTN2 (5-substituted)< 1 : 9
Weak Base Modulation 2,6-LutidineAlkyl halidesRTN2 (5-substituted)< 1 : 15

Part 3: Self-Validating Experimental Protocols

Protocol A: Thermodynamic N1-SEM Protection via "SEM Switch"

Objective: Convert a kinetic mixture of N1/N2 SEM-protected 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole into the pure N1 regioisomer. Mechanism: Reversible pyrazolium salt formation.

  • Preparation: Dissolve 1.0 equivalent of the crude N1/N2 SEM-pyrazole mixture in anhydrous acetonitrile (0.2 M concentration) under an inert argon atmosphere.

  • Catalyst Addition: Add 0.1 equivalents (10 mol%) of 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) to the stirring solution.

  • Equilibration: Heat the reaction mixture to 80 °C.

  • Self-Validation (In-Process): Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The N2-isomer (which typically exhibits a lower Rf due to the exposed dipole of the adjacent bulky group) will gradually disappear. The reaction is complete when only the higher Rf N1 spot remains (typically 4–6 hours).

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation (Post-Reaction): Analyze the crude product via ¹H NMR. The N1-isomer is confirmed by the absence of NOE cross-peaks between the SEM methylene protons (~5.4 ppm) and the 1-methylcyclopropyl protons, proving they are on opposite sides of the pyrazole ring.

Protocol B: Mg-Catalyzed N2-Regioselective Alkylation

Objective: Selectively install a protecting/alkyl group at the sterically hindered N2 position. Mechanism: Lewis acid-directed nucleophilic attack.

  • Preparation: In an oven-dried flask, suspend 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole (1.0 equiv) and anhydrous MgBr₂ (0.2 equiv) in anhydrous dichloromethane (0.1 M).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 1.5 equiv) dropwise at 0 °C.

  • Self-Validation (In-Process): Observe the mixture for 15 minutes. The formation of the active Mg-pyrazolide complex is often indicated by the complete dissolution of the MgBr₂ salt into a homogeneous solution.

  • Electrophile Addition: Slowly add the alkylating agent (e.g., α-bromoacetate or relevant PG-Cl, 1.1 equiv) at 0 °C, then allow the reaction to warm to room temperature overnight.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with dichloromethane, dry over MgSO₄, and concentrate.

  • Self-Validation (Post-Reaction): Purify via flash chromatography and analyze via 2D ROESY NMR. Strong spatial correlations between the N-alkyl protons and the 1-methylcyclopropyl protons conclusively validate the N2 regiochemistry.

Part 4: Visualizations

Mechanism Tautomer 4-Bromo-3-(1-methylcyclopropyl) -1H-pyrazole Anion Pyrazolide Anion (Delocalized Charge) Tautomer->Anion Base (e.g., NaH) N1 N1-Isomer (3-subst) Thermodynamic Product (Low Steric Strain) Anion->N1 Electrophile (Thermodynamic Control) N2 N2-Isomer (5-subst) Kinetic Product (High Steric Strain) Anion->N2 Electrophile (Kinetic Control) N2->N1 SEM-Switch Equilibration (10 mol% SEM-Cl, Heat)

Caption: Mechanistic pathways governing pyrazole N-protection regioselectivity.

Workflow Step1 1. Isomeric Mixture (N1 + N2 SEM-pyrazoles) Step2 2. Add 10 mol% SEM-Cl in CH3CN Step1->Step2 Step3 3. Heat to 80°C (Pyrazolium Formation) Step2->Step3 Step4 4. Thermodynamic Collapse Step3->Step4 Step5 5. Pure N1-SEM Isomer (>95% Regiopurity) Step4->Step5

Caption: Step-by-step workflow for the SEM-switch thermodynamic equilibration.

References

  • Title: C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-Group Transposition Source: Journal of the American Chemical Society URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Method Validation for the Purity Assessment of 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole

Introduction & Analytical Context 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole (CAS: 1537445-10-5) is a critical halogenated building block frequently utilized in the synthesis of advanced targeted therapeutics, including...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole (CAS: 1537445-10-5) is a critical halogenated building block frequently utilized in the synthesis of advanced targeted therapeutics, including kinase inhibitors[1]. Because the 4-bromo position serves as a primary handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura), assessing the purity of this intermediate is paramount. Trace impurities—such as des-bromo analogs or regioisomers—can propagate through the synthetic sequence, drastically reducing the yield and safety profile of the final Active Pharmaceutical Ingredient (API)[2].

This guide objectively compares the performance of a Traditional Fully Porous C18 HPLC Method (Method A) against an optimized Modern Core-Shell C18 Method (Method B) . By applying the rigorous validation framework of the ICH Q2(R2) guidelines[3], we demonstrate how modern column morphology provides superior resolution, faster run times, and higher trustworthiness in purity assessments[4].

The Causality of Column Selection: Core-Shell vs. Fully Porous

In chromatographic method development, simply listing parameters is insufficient; understanding the causality behind the separation mechanics is critical.

Traditional fully porous silica particles (Method A) allow analyte molecules to diffuse deep into the particle pores. For small molecules like pyrazole derivatives, this deep diffusion increases the mass transfer resistance (the C-term in the Van Deemter equation), leading to band broadening at higher flow rates.

Conversely, Core-Shell technology (Method B) utilizes a solid silica core surrounded by a thin porous outer layer.

  • Causality: The solid core limits the diffusion path, drastically accelerating mass transfer. Furthermore, the uniform particle size distribution of core-shell columns allows for a more homogeneous packed bed, minimizing Eddy diffusion (the A-term).

  • Result: This morphology yields UHPLC-like theoretical plates (N) at standard HPLC backpressures, enabling baseline separation of closely eluting pyrazole impurities without requiring 1000+ bar instrumentation.

Performance_Logic CoreShell Core-Shell Particle Morphology (Solid Core + Porous Shell) Eddy Reduced Eddy Diffusion (Homogeneous Bed Packing) CoreShell->Eddy MassT Faster Mass Transfer (Short Diffusion Path) CoreShell->MassT Plates Higher Theoretical Plates (N) Eddy->Plates MassT->Plates Flow Optimal Flow Rate Tolerance MassT->Flow Res Superior Resolution (Rs > 2.0) Plates->Res Time Shorter Run Time (< 5 mins) Plates->Time Flow->Time

Figure 2: Mechanistic advantages of core-shell technology in improving resolution and speed.

Experimental Protocols & Methodologies

To ensure absolute data integrity, the following protocol is designed as a self-validating system . The inclusion of an embedded System Suitability Test (SST) guarantees that data acquisition cannot proceed unless predefined chromatographic criteria are met.

Step-by-Step Sample Preparation Protocol
  • Diluent Preparation: Mix HPLC-grade Water and Acetonitrile (50:50, v/v). Causality: Matching the diluent to the midpoint of the gradient prevents solvent-mismatch band broadening at the column head.

  • Self-Validating SST Solution: Accurately weigh 10 mg of the 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole reference standard and 1 mg of its known des-bromo impurity. Dissolve in 100 mL of diluent. Rule: The sequence is programmed to halt if the resolution ( Rs​ ) between these two critical peaks falls below 2.0.

  • Sample Preparation: Weigh 10 mg of the synthesized batch, dissolve in 100 mL diluent, and sonicate for 5 minutes. Filter through a 0.22 µm PTFE syringe filter. Causality: PTFE is strictly chosen over Nylon to prevent non-specific binding of the hydrophobic cyclopropyl moiety.

Table 1: Chromatographic Conditions Comparison

We utilize 0.1% Trifluoroacetic Acid (TFA) as a mobile phase additive. Causality: The pyrazole ring contains basic nitrogen atoms. TFA acts as an ion-pairing agent and ensures complete protonation, preventing peak tailing caused by secondary interactions with residual silanols on the stationary phase[2].

ParameterMethod A: Traditional AlternativeMethod B: Optimized Product
Column Fully Porous C18 (150 x 4.6 mm, 5 µm)Core-Shell C18 (100 x 4.6 mm, 2.6 µm)
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient Profile 20% to 90% B over 20 min20% to 90% B over 8 min
Flow Rate 1.0 mL/min1.2 mL/min
Injection Volume 10 µL2 µL
Detection UV at 230 nm (PDA)UV at 230 nm (PDA)

ICH Q2(R2) Validation Framework

The validation was executed following the updated ICH Q2(R2) guidelines [3], which emphasize a lifecycle and risk-based approach to analytical procedures[5].

Validation_Workflow cluster_ICH ICH Q2(R2) Validation Parameters Start Analytical Target Profile (Purity of Pyrazole Derivative) MethodDev Method Development (Core-Shell vs Fully Porous) Start->MethodDev Spec Specificity (Forced Degradation) MethodDev->Spec Lin Linearity & Range (LOD/LOQ Determination) MethodDev->Lin Prec Precision (Intra-day & Inter-day) Spec->Prec Acc Accuracy (Spike Recovery) Lin->Acc Rob Robustness (DoE Approach) Prec->Rob Acc->Rob Outcome Validated Fit-for-Purpose Method Rob->Outcome

Figure 1: ICH Q2(R2) guided validation workflow for pyrazole derivative purity assessment.

Validation Parameters Assessed:
  • Specificity (Forced Degradation): Samples were subjected to 1N HCl, 1N NaOH, 3% H2​O2​ , and UV light for 48 hours. Photodiode Array (PDA) peak purity analysis confirmed that no degradants co-eluted with the main pyrazole peak[2].

  • Linearity: Evaluated across 25% to 150% of the nominal target concentration (0.1 mg/mL).

  • Precision: Assessed via Repeatability (intra-day, n=6) and Intermediate Precision (inter-day, n=6).

  • Accuracy: Determined by spiking known quantities of the API into a blank matrix at 80%, 100%, and 120% levels[4].

Table 2: ICH Q2(R2) Method Validation Results Summary
Validation ParameterMethod A (Fully Porous)Method B (Core-Shell)ICH Q2(R2) Acceptance Criteria
Resolution ( Rs​ ) 1.83.5 > 2.0
Theoretical Plates (N) ~8,500~19,200 > 2000
Linearity ( R2 ) 0.99850.9999 > 0.999
Precision (%RSD) 1.8%0.4% ≤ 2.0%
Accuracy (Recovery) 97.5% - 101.2%99.4% - 100.5% 98.0% - 102.0%
LOD / LOQ (µg/mL) 0.5 / 1.50.08 / 0.25 S/N > 3 (LOD), > 10 (LOQ)
Total Run Time 25 min10 min N/A (Efficiency metric)

Conclusion

The comparative data unequivocally demonstrates that Method B (Core-Shell C18) is vastly superior to the traditional fully porous alternative for assessing the purity of 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole.

By leveraging the reduced mass transfer resistance of core-shell particles, Method B generates over double the theoretical plates ( N≈19,200 ), resulting in a highly robust resolution ( Rs​=3.5 ) between the API and its critical des-bromo impurity. Furthermore, Method B cuts the run time by 60% (from 25 minutes to 10 minutes) while achieving tighter precision (%RSD = 0.4%) and superior sensitivity (LOQ = 0.25 µg/mL). For drug development professionals, adopting this optimized, self-validating methodology ensures compliance with ICH Q2(R2) standards[3] while maximizing laboratory throughput.

References

  • Title: Validation of Analytical Procedures Q2(R2)
  • Title: ICH Q2(R2)
  • Title: HPLC METHOD DEVELOPMENT, VALIDATION AND IMPURITY CHARACTERIZATION FOR AN ANTITUMOR HSP90 INHIBITOR -- PU-H71 (NSC 750424)
  • Title: Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Ethyl 4-(1H-pyrazol-1-yl)
  • Source: accelachem.

Sources

Comparative

Mass spectrometry fragmentation analysis of 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole against structural analogs

Comparative Mass Spectrometry Fragmentation Guide: 4-Bromo-3-(1-methylcyclopropyl)-1H-pyrazole and Structural Analogs Executive Summary As drug development and agrochemical research increasingly rely on highly functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Mass Spectrometry Fragmentation Guide: 4-Bromo-3-(1-methylcyclopropyl)-1H-pyrazole and Structural Analogs

Executive Summary

As drug development and agrochemical research increasingly rely on highly functionalized heterocycles, the unambiguous structural elucidation of pyrazole derivatives becomes paramount. This guide provides an in-depth comparative analysis of the mass spectrometry (MS) fragmentation pathways of 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole against carefully selected structural analogs. By leveraging high-resolution tandem mass spectrometry (HRMS/MS), we establish a self-validating analytical framework that correlates specific collision-induced dissociation (CID) events with structural motifs, ensuring high-confidence metabolite tracking and structural verification.

Structural Rationale & Analog Selection

To rigorously isolate the fragmentation behavior of each functional group in the target molecule, we compare it against three structural analogs. This comparative matrix allows us to systematically decouple the effects of the halogen atom, the aliphatic side chain, and the pyrazole core.

  • Target Compound: 4-Bromo-3-(1-methylcyclopropyl)-1H-pyrazole (Probes the synergy between the halogen and the strained ring).

  • Analog 1 (Halogen Swap): 4-Chloro-3-(1-methylcyclopropyl)-1H-pyrazole (Isolates the effect of halogen bond strength and isotopic signature).

  • Analog 2 (Aliphatic Swap): 4-Bromo-3-isopropyl-1H-pyrazole (Contrasts strained cyclopropyl ring-opening against simple acyclic alkane cleavage).

  • Analog 3 (Baseline Core): 4-Bromo-1H-pyrazole (Establishes the baseline stability of the halogenated pyrazole core).

Mechanistic Principles of Fragmentation

Understanding the causality behind MS/MS fragmentation requires dissecting the molecule into its thermodynamic weak points.

A. Pyrazole Core Stability & Cleavage

The pyrazole ring is highly aromatic and thermodynamically stable. Fragmentation of the core typically requires high collision energies and proceeds via two primary pathways: the expulsion of neutral hydrogen cyanide (HCN) from the protonated molecular ion [M+H]+ , and the subsequent loss of N2​ [1]. Substituents on the ring dictate whether these core cleavages occur before or after side-chain fragmentation.

B. Halogen Isotopic Self-Validation

Halogenated compounds offer a built-in self-validating mechanism in mass spectrometry. Bromine naturally occurs as two isotopes ( 79Br and 81Br ) in a nearly 1:1 ratio, while chlorine ( 35Cl and 37Cl ) presents a ~3:1 ratio[2]. By tracking these distinct isotopic doublets across MS/MS spectra, we can definitively prove whether a specific fragment ion has retained or lost the halogen atom.

C. Strained Ring Dynamics

The 1-methylcyclopropyl group introduces significant ring strain. Under CID, cyclopropyl derivatives frequently undergo α -cleavage or ring-opening rearrangements, often resulting in the expulsion of a cyclopropyl radical ( ⋅C3​H5​ ) or a corresponding alkene neutral loss[3]. In our target compound, the relief of ring strain drives the early loss of a C4​H6​ (54 Da) neutral species or a C4​H7⋅​ radical, a pathway absent in the isopropyl analog[4].

Self-Validating Experimental Protocol

To ensure trustworthiness, the following LC-HRMS/MS protocol is designed as a closed-loop, self-validating system. Every experimental choice serves a mechanistic purpose.

Step 1: Sample Preparation

  • Action: Dilute target and analogs to 1 µg/mL in 50:50 Methanol/Water containing 0.1% Formic Acid.

  • Causality: Pyrazoles are weakly basic. Formic acid forces complete protonation in the liquid phase, ensuring a stable, high-abundance [M+H]+ precursor ion stream for the ESI source.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 UHPLC column using a gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 10 minutes.

  • Causality: Resolves any potential isobaric impurities and standardizes the desolvation environment entering the MS source.

Step 3: Precursor Isolation & Isotope Tracking

  • Action: Isolate the exact mass of the [M+H]+ precursor using a quadrupole window of 3.0 m/z.

  • Causality: A wider 3.0 m/z window intentionally captures both isotopes of the halogen (e.g., m/z 201 and 203 for the target). This ensures the isotopic doublet is passed into the collision cell, allowing us to track halogen retention in the resulting fragments.

Step 4: Stepped Collision-Induced Dissociation (CID)

  • Action: Apply Argon collision gas using Stepped Normalized Collision Energies (NCE) of 15, 30, and 45 eV.

  • Causality: Argon provides a higher collisional cross-section than nitrogen, efficiently transferring energy to the rigid pyrazole core. Stepped energy validates the sequence of fragmentation: 15 eV cleaves the strained cyclopropyl ring, 30 eV triggers halogen radical loss, and 45 eV shatters the pyrazole core (HCN loss).

Step 5: High-Resolution Detection

  • Action: Acquire MS/MS spectra using an Orbitrap or Q-TOF mass analyzer (Resolution > 60,000).

  • Causality: Exact mass measurements (sub-5 ppm error) definitively distinguish between isobaric losses (e.g., distinguishing a C2​H3​ loss from an HCN loss).

Comparative Data Presentation

The quantitative data below summarizes the high-resolution fragmentation behavior across the target and its analogs.

Table 1: Precursor Ion Isotopic Signatures

CompoundFormulaExact Mass [M+H]+ Isotopic RatioValidation Marker
Target: 4-Bromo-3-(1-methylcyclopropyl)-1H-pyrazole C7​H10​BrN2+​ 201.002 / 203.000~1:1Bromine retention
Analog 1: 4-Chloro-3-(1-methylcyclopropyl)-1H-pyrazole C7​H10​ClN2+​ 157.053 / 159.050~3:1Chlorine retention
Analog 2: 4-Bromo-3-isopropyl-1H-pyrazole C6​H10​BrN2+​ 189.002 / 191.000~1:1Bromine retention
Analog 3: 4-Bromo-1H-pyrazole C3​H4​BrN2+​ 146.955 / 148.953~1:1Baseline core

Table 2: Diagnostic MS/MS Fragment Ions (at NCE 30 eV)

CompoundPrimary Fragment 1Primary Fragment 2Primary Fragment 3Mechanistic Note
Target m/z 146.95 (Loss of C4​H6​ )m/z 122.08 (Loss of Br⋅ )m/z 173.99 (Loss of HCN)Ring opening dominates early fragmentation.
Analog 1 m/z 103.00 (Loss of C4​H6​ )m/z 122.08 (Loss of Cl⋅ )m/z 130.04 (Loss of HCN)Stronger C-Cl bond delays halogen loss vs. target.
Analog 2 m/z 146.95 (Loss of C3​H6​ )m/z 108.07 (Loss of Br⋅ )m/z 161.99 (Loss of HCN)Propene neutral loss replaces cyclopropyl cleavage.
Analog 3 m/z 67.04 (Loss of Br⋅ )m/z 119.94 (Loss of HCN)m/z 92.94 (Loss of N2​
  • HCN)
Pure core fragmentation[1].

Logical Workflows & Visualizations

The following diagrams illustrate the logical flow of the experimental protocol and the mechanistic pathways of the target compound.

MS_Workflow A 1. Sample Preparation 1 µg/mL in MeOH/H2O (Ensures Ionization) B 2. UHPLC Separation Gradient Elution (0.1% FA) (Resolves Isobars) A->B C 3. ESI Source (+) Protonation to[M+H]+ (Basic Pyrazole N) B->C D 4. Precursor Isolation Quadrupole Selection (Isotope Tracking) C->D E 5. CID Fragmentation Argon Gas, 15-45 eV (Stepped Energy) D->E F 6. HRMS Detection Orbitrap/TOF (Exact Mass Validation) E->F

LC-HRMS/MS experimental workflow for self-validating pyrazole analog analysis.

Frag_Logic M [M+H]+ m/z 201.00 / 203.00 (1:1 Isotope Ratio) Alk_loss [M+H - C4H6]+ m/z 146.95 / 148.95 (Alkene Loss) M->Alk_loss - C4H6 (54 Da) HCN_loss [M+H - HCN]+ m/z 173.99 / 175.99 (Core Cleavage) M->HCN_loss - HCN (27 Da) Br_loss [M+H - Br•]+ m/z 122.08 (Radical Loss) M->Br_loss - Br• (79 Da) Core Substituted Cation m/z 95.06 (Terminal Fragment) Alk_loss->Core - Br• HCN_loss->Core - Br• / - Alkene

Primary MS/MS fragmentation pathways of 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole.

References

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC / NIH. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole proper disposal procedures

Operational Protocol for the Safe Handling and Disposal of 4-Bromo-3-(1-methylcyclopropyl)-1H-pyrazole As a building block in advanced drug discovery, 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole (CAS: 1537445-10-5) [1] p...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Protocol for the Safe Handling and Disposal of 4-Bromo-3-(1-methylcyclopropyl)-1H-pyrazole

As a building block in advanced drug discovery, 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole (CAS: 1537445-10-5) [1] presents specific end-of-life logistical challenges. Because of the bromine atom covalently bonded to the pyrazole ring, this compound cannot be treated as standard organic waste. Improper disposal—specifically, low-temperature combustion—can trigger the de novo synthesis of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) [2].

To build a self-validating safety culture within your laboratory, disposal protocols must be grounded in causality: understanding why a chemical behaves the way it does dictates how it must be destroyed. This guide provides the definitive, step-by-step operational plan for the segregation, accumulation, and destruction of this halogenated intermediate.

Physicochemical & Disposal Parameters

To ensure regulatory compliance (such as RCRA in North America or the IED in Europe), all quantitative data regarding the compound's waste profile must be integrated into your lab's chemical hygiene plan.

ParameterSpecificationCausality / Operational Impact
Chemical Identity 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazoleBrominated heterocyclic intermediate [1].
CAS Number 1537445-10-5Essential for accurate hazardous waste manifesting.
Waste Classification Halogenated Organic WasteMust be segregated from non-halogenated solvents to prevent cross-contamination and exponential disposal cost increases [3].
Incineration Temp. > 1,100 °C (2,012 °F)Required to break stable C-Br bonds and prevent the formation of brominated dioxins [4].
Residence Time ≥ 2.0 secondsEnsures complete thermal oxidation of the pyrazole ring and cyclopropyl moiety [4].

Step-by-Step Disposal Methodology

The following protocol establishes a "cradle-to-grave" system for the safe disposal of 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole, ensuring environmental compliance and laboratory safety.

Step 1: Point-of-Generation Segregation
  • Action: Immediately isolate all reaction mixtures, filtrates, and solvent washes containing this compound into a dedicated carboy labeled "Hazardous Waste - Halogenated Organics."

  • Causality: Mixing halogenated waste with non-halogenated waste (like pure ethanol or acetone) contaminates the entire vessel. Halogenated waste requires specialized, high-energy incineration. Diluting it with non-halogenated solvents unnecessarily increases the volume of waste that must undergo this expensive, energy-intensive process [3].

Step 2: Satellite Accumulation Area (SAA) Management
  • Action: Store the segregated waste in a chemically compatible, tightly sealed container (e.g., high-density polyethylene, HDPE) within a designated SAA.

  • Validation: Ensure the container is kept closed at all times unless actively receiving waste. Under RCRA guidelines for Large Quantity Generators, waste must be transferred to a central accumulation area and shipped off-site within 180 days [3].

Step 3: High-Temperature Incineration (The "3T+E" Principle)
  • Action: Contract a licensed hazardous waste vendor capable of executing the 3T+E principle (Temperature, Time, Turbulence, and Excess Oxygen) for halogenated streams.

  • Causality: Standard incinerators operate at ~850 °C. However, waste containing >1% halogenated substances must be incinerated at 1,100 °C [4]. At lower temperatures, the bromine radicals recombine in the post-combustion cooling zone, acting as catalysts for the de novo synthesis of toxic PBDDs and PBDFs [2].

Step 4: Post-Combustion Flue Gas Scrubbing
  • Action: Verify that the disposal facility utilizes wet or dry scrubbing systems.

  • Causality: The complete oxidation of 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole generates Hydrogen Bromide (HBr) gas and nitrogen oxides (NOx) [5]. Scrubbers neutralize these corrosive acid gases before they can be released into the atmosphere, ensuring the facility meets strict emission limit values.

Visualizing the Disposal Logistics

To assist Environmental Health and Safety (EHS) officers in training personnel, the following workflow maps the logical progression of the compound from the laboratory bench to final destruction.

DisposalWorkflow Gen Point of Generation 4-Bromo-3-(1-methylcyclopropyl)-1H-pyrazole Seg Waste Segregation Isolate in Halogenated Organic Stream Gen->Seg SAA Satellite Accumulation Max 180 Days | RCRA Labeled Seg->SAA Trans Licensed Transport Chain of Custody Documentation SAA->Trans Inc High-Temp Incineration >1100°C | >2 sec Residence Time Trans->Inc Scrub Flue Gas Scrubbing HBr Gas Neutralization Inc->Scrub

Figure 1: Cradle-to-grave disposal logistics and regulatory workflow for brominated pyrazole derivatives.

Emergency Spill Response Protocol

In the event of an accidental release of solutions containing 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole:

  • Containment: Do not flush the material down the drain. The compound is toxic to aquatic life with long-lasting effects [5].

  • Absorption: Cover the spill with an inert, universal binder (e.g., bentonite, vermiculite, or commercial spill pads). Avoid combustible absorbents like sawdust.

  • Collection: Sweep the saturated absorbent using non-sparking tools and place it into a compatible, sealable disposal container.

  • Decontamination: Wash the affected surface with a strong industrial detergent and water, collecting the wash liquid into the same halogenated waste container [5].

References

  • Accela ChemBio. "874512-52-4, Tetrahydrothiophene-3-carbonitrile - Product Catalog & CAS Registry." Accela ChemBio Inc. Available at: [Link]

  • American Chemical Society (ACS). "Formation, Measurement, and Control of Dioxins from the Incineration of Municipal Solid Wastes: Recent Advances and Perspectives." Energy & Fuels. Available at: [Link]

  • Bates College. "Chemical Safety | Science Resource Support Services - Hazardous Waste Management." Bates College Environmental Health & Safety. Available at: [Link]

  • Secretariat of the Basel Convention. "Basic principles of waste incineration: European Industrial Emission Directive (IED)." United Nations Environment Programme. Available at: [Link]

  • FMC Corporation. "Safety Data Sheet (SDS) - Halogenated Organic Compounds and Breakdown Products." FMC Agricultural Solutions. Available at: [Link]

Handling

Personal protective equipment for handling 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole

Standard Operating Procedure & Safety Guide: Handling 4-Bromo-3-(1-methylcyclopropyl)-1H-pyrazole As a Senior Application Scientist, I frequently see laboratories treat novel pharmaceutical intermediates with generic saf...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Guide: Handling 4-Bromo-3-(1-methylcyclopropyl)-1H-pyrazole

As a Senior Application Scientist, I frequently see laboratories treat novel pharmaceutical intermediates with generic safety protocols. This is a critical error. 4-Bromo-3-(1-methylcyclopropyl)-1H-pyrazole (CAS: 1537445-10-5) [1] is a highly specialized building block used in advanced drug development. Its unique structural motifs—a pyrazole core, a halogenated C4 position, and a lipophilic 1-methylcyclopropyl group—demand a tailored, causality-driven approach to Personal Protective Equipment (PPE) and handling.

This guide synthesizes technical accuracy with field-proven insights to provide a self-validating system for safe laboratory operations.

Hazard Profiling & The Causality of Risk

To select the correct PPE, we must first understand the physicochemical causality of the compound's hazards:

  • High Lipophilicity (The Cyclopropyl Effect): The addition of the 1-methylcyclopropyl moiety significantly increases the compound's partition coefficient (LogP). This allows the molecule to rapidly penetrate non-polar matrices, including the human stratum corneum and natural rubber latex.

  • Reactivity & Irritation (The Halogenated Pyrazole Core): Like many brominated pyrazoles, this compound is a Category 2 Skin/Eye Irritant and a Category 3 Specific Target Organ Toxicity (STOT SE 3) respiratory irritant[2]. Furthermore, upon thermal decomposition, the C-Br bond and nitrogen-rich ring will release highly toxic hydrogen bromide (HBr) and nitrogen oxides (NOx)[3].

Core PPE Matrix

Because of its lipophilicity and irritation potential, standard laboratory PPE is insufficient. The following matrix outlines the quantitative and qualitative requirements for handling this compound[4].

PPE CategorySpecification & StandardScientific Rationale
Hand Protection Nitrile or Neoprene Gloves (Min. thickness: 0.11 mm). Breakthrough time > 480 mins.Latex is highly permeable to lipophilic organic molecules. Nitrile provides a denser, cross-linked barrier against the cyclopropyl moiety[4].
Eye/Face Protection Chemical Splash Goggles conforming to OSHA 29 CFR 1910.133 or EN166[5].The compound is a Category 2 eye irritant. Safety glasses with side shields do not protect against aerosolized particulates or vapor[6].
Body Protection Flame-Resistant Lab Coat (Nomex or 100% Cotton) with knit cuffs.Prevents electrostatic discharge (ESD) which can ignite organic dusts, while knit cuffs prevent wrist exposure[7].
Respiratory N95/P100 Particulate Respirator (EN 149 approved) only if engineering controls fail[4].Prevents inhalation of irritating dusts (STOT SE 3 hazard)[2]. Routine handling must occur inside a fume hood.

Step-by-Step Operational Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's safety check is confirmed.

Step 1: Engineering Control Validation

  • Action: Conduct all handling inside a certified chemical fume hood.

  • Validation: Verify the hood airflow is between 0.4 to 0.6 m/s (80-120 fpm) using the digital monitor or a Kimwipe flutter test before opening the chemical container.

Step 2: Static Mitigation & Weighing

  • Action: Use anti-static weigh boats and non-sparking spatulas[4].

  • Rationale: Pyrazole derivatives can be hygroscopic and prone to static cling[5]. Static discharge can scatter the fine powder outside the safe handling zone or, in the presence of flammable solvents, cause ignition.

Step 3: Closed-System Transfer

  • Action: Once weighed, transfer the solid into the reaction vessel and seal it before removing it from the fume hood.

  • Rationale: This prevents the release of airborne particulates into the general laboratory environment, mitigating the primary inhalation hazard[8].

Spill Response & Disposal Plan

In the event of a spill, immediate and chemically logical action is required.

Solid Spill Protocol (The "Wet Sweeping" Method):

  • Do NOT dry sweep. Dry sweeping generates microscopic airborne particulates, exacerbating the respiratory irritation hazard[6].

  • Lightly mist the spilled powder with water or isopropanol to dampen it and prevent aerosolization.

  • Use a disposable chemical sponge or paper towels to collect the dampened mass.

  • Wash the contaminated surface with soap and plenty of water[5].

Disposal Plan: Because of the bromine atom at the C4 position, this compound must be segregated into Halogenated Organic Waste streams[3].

  • Causality: Standard organic waste is often incinerated at facilities not equipped to handle halogens. Incinerating brominated compounds without proper acid gas scrubbers releases corrosive hydrogen bromide (HBr) gas into the atmosphere. Dispose of contents and containers in accordance with local and national regulations via an approved waste disposal plant[5].

Hazard Mitigation Workflow

G Start 4-Bromo-3-(1-methylcyclopropyl) -1H-pyrazole Handling RiskAssessment Hazard Profiling: Skin/Eye Irritant, High Lipophilicity Start->RiskAssessment PPE PPE Selection: Nitrile/Neoprene Gloves, EN166 Goggles RiskAssessment->PPE Engineering Engineering Controls: Chemical Fume Hood (0.5 m/s) RiskAssessment->Engineering Execution Execution: Weighing & Transfer PPE->Execution Engineering->Execution Spill Spill Event? Execution->Spill Decon Decontamination: Wet Sweeping Method Spill->Decon Yes Disposal Halogenated Waste Disposal Spill->Disposal No Decon->Disposal

Fig 1: Operational workflow and hazard mitigation pathway for handling 4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole.

References

  • Accela ChemBio. "874512-52-4 Tetrahydrothiophene-3-carbonitrile-AccelaChem | AccelaChemBio" (Contains CAS 1537445-10-5 Identification). Accela ChemBio.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole
Reactant of Route 2
4-bromo-3-(1-methylcyclopropyl)-1H-pyrazole
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